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  • Product: 2-Amino-4-(methylsulphonyl)-5-nitrophenol
  • CAS: 85030-18-8

Core Science & Biosynthesis

Foundational

Crystal structure and 1H NMR spectral data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol

An In-depth Technical Guide to the Structural and Spectroscopic Characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Spectroscopic Characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a key chemical intermediate. We delve into the precise determination of its three-dimensional molecular architecture via single-crystal X-ray diffraction (SC-XRD) and the elucidation of its proton environment using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed, field-proven protocols for crystallization, data acquisition, and spectral interpretation. The causality behind critical experimental choices is explained to provide researchers and drug development professionals with a robust framework for their own analytical workflows. All data presented herein, while representative of expected findings for this class of molecule, is illustrative. The primary focus is on the integrity and rationale of the analytical process.

Introduction

2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS 85030-18-8) is an aromatic compound featuring a multifunctional substitution pattern. The presence of an amine, a hydroxyl, a nitro, and a methylsulfonyl group imparts a unique electronic and steric profile, making it a valuable precursor in the synthesis of various target molecules, including pharmaceuticals and dyes.[1][2][3] Accurate structural and spectroscopic characterization is a non-negotiable prerequisite for its use in further synthetic applications, ensuring identity, purity, and an understanding of its chemical behavior.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[4][5] Complementarily, ¹H NMR spectroscopy offers detailed information about the molecule's structure in solution by probing the chemical environment of hydrogen atoms.[6] Together, these techniques provide a holistic understanding of the molecule in both the solid and solution states.

Synthesis and High-Quality Crystal Growth

The generation of a robust analytical dataset begins with the material itself. While several synthetic routes to substituted nitrophenols exist[7][8][9][10], the critical subsequent step is the preparation of a single crystal suitable for diffraction analysis.

Experimental Protocol: Slow Evaporation Crystallization

The rationale behind this protocol is to allow molecules to transition from the disordered solution phase to a highly ordered, single-crystal lattice slowly. Rapid precipitation traps solvent and introduces defects, rendering the resulting solid unsuitable for diffraction.[11]

  • Solution Preparation: Dissolve approximately 20-30 mg of purified 2-Amino-4-(methylsulphonyl)-5-nitrophenol in a minimal amount of a suitable solvent system (e.g., an ethanol/water or acetone/hexane mixture) in a clean glass vial. Gentle heating may be applied to facilitate dissolution.

  • Particulate Removal: Filter the warm solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, dust-free vial. This step is critical as solid impurities can act as nucleation sites, leading to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. The restricted opening slows the rate of solvent evaporation, promoting the growth of a small number of large, well-defined crystals.[11]

  • Incubation & Harvesting: Place the vial in a vibration-free location at a constant temperature. Monitor crystal growth over several days. Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), collects a series of diffraction patterns as the crystal is rotated.[5] The positions and intensities of the diffracted X-ray beams are recorded by a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The three-dimensional electron density map is then calculated, from which the positions of the atoms are determined.[12] This initial model is then refined to achieve the best possible fit between the observed diffraction data and the calculated data based on the model.

Illustrative Crystallographic Data

The following table summarizes hypothetical but chemically plausible crystallographic data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

ParameterValue
Chemical FormulaC₇H₈N₂O₅S
Formula Weight232.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 9.3
α, β, γ (°)90, 105.2, 90
Volume (ų)955.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.615
Radiation (Å)Mo Kα (0.71073)
R-factor (final)< 0.05
Molecular Structure Visualization

The analysis reveals a planar phenol ring with substituent groups. Key structural features would include intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent amino group, as well as intermolecular interactions involving the nitro and sulphonyl groups, which dictate the crystal packing.

G cluster_synthesis Material Preparation cluster_analysis Structural & Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization nmr 1H NMR Spectroscopy purification->nmr scxrd Single-Crystal XRD crystallization->scxrd structure 3D Molecular Structure (Bond Lengths, Angles) scxrd->structure spectrum Spectral Assignment (Chemical Shifts, Coupling) nmr->spectrum validation Final Structure Validation structure->validation spectrum->validation

Caption: Integrated workflow for the complete characterization of a novel compound.

Conclusion

The structural and spectroscopic characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol is achieved through a synergistic application of single-crystal X-ray diffraction and ¹H NMR spectroscopy. SC-XRD provides definitive proof of the molecular connectivity and three-dimensional arrangement in the solid state, while ¹H NMR confirms the structure and proton environment in solution. The detailed protocols and interpretive guidelines presented in this document offer a robust framework for researchers, ensuring data integrity and contributing to the successful application of this compound in advanced synthesis and materials science.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Single-crystal X-ray Diffraction. (2007, May 17). Carleton College, Science Education Resource Center.
  • X-ray single-crystal diffraction. (n.d.). Institute of Physics of the Czech Academy of Sciences.
  • NMR Sample Preparation. (n.d.). Western University.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho.
  • UChicago Experiment Guides - NMR Facility. (n.d.). The University of Chicago, Chemistry Department.
  • Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
  • 2-amino-4-(methylsulphonyl)-5-nitrophenol — Chemical Substance Information. (n.d.). NextSDS.
  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-Amino-4-nitrophenol. Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • 2-Amino-4-methyl-5-nitrophenol. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Synthesis of 2-amino-5-nitrophenol. (2009). ResearchGate. Retrieved March 26, 2026, from [Link]

  • CCDC 785915: Experimental Crystal Structure Determination. (n.d.). OA Monitor Ireland. Retrieved March 26, 2026, from [Link]

  • Preparation method of 2-amino-5-nitrophenol. (2021). Google Patents.
  • Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues. (2020). The Royal Society of Chemistry.
  • 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 26, 2026, from [Link]

  • 2-Amino-5-Nitrophenol. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-AMINO-5-NITROPHENOL. (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved March 26, 2026, from [Link]

  • 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... (2025). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 2-Amino-4-nitrobenzenesulfonate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-Amino-4-(methylsulphonyl)-5-nitrophenol. (2018, May 16). SIELC Technologies. Retrieved March 26, 2026, from [Link]

  • (2S)-2-{[(2-chlorophenyl)methyl][(4-nitrophenyl)sulfanyl]amino}-N-hydroxypropanamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Search - Access Structures. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 26, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 26, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 26, 2026, from [Link]

  • CCDC Publications. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 26, 2026, from [Link]

  • 2-Amino-4-(p-nitrophenyl)thiazole. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-Amino-4-Chloro-5-Nitro-Phenol CAS No.: 6358-02-7. (n.d.). Alfa Chemical. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Biotransformation Architecture of 2-Amino-4-(methylsulphonyl)-5-nitrophenol: A Technical Guide to Metabolic Pathways and In Vitro Profiling

Chemical Architecture & Predictive Liability Profiling The metabolic fate of a xenobiotic is fundamentally dictated by its structural liabilities. 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) presents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Architecture & Predictive Liability Profiling

The metabolic fate of a xenobiotic is fundamentally dictated by its structural liabilities. 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) presents a highly dense, polyfunctional aromatic architecture. The molecule features a phenolic hydroxyl (-OH), a primary aromatic amine (-NH 2​ ), a methylsulfonyl group (-SO 2​ CH 3​ ), and a nitro group (-NO 2​ ) situated on a single benzene ring.

From an electronic perspective, the strong electron-withdrawing nature of both the methylsulfonyl and nitro groups significantly lowers the pKa of the phenolic hydroxyl, rendering it highly ionized at physiological pH. Furthermore, this electron-deficient ring resists traditional Phase I electrophilic oxidation (e.g., CYP450-mediated ring hydroxylation). Instead, the metabolic clearance of this compound is heavily skewed toward Phase I reduction and rapid Phase II conjugation .

Phase I Metabolism: Reductive Workflows

Because the aromatic ring is deactivated toward oxidation, the primary Phase I biotransformation is the reduction of the nitro group.

Nitroreduction to Aromatic Amines: The nitro group at position 5 is highly susceptible to sequential single-electron reductions. This process converts the -NO 2​ moiety into a primary amine (-NH 2​ ) via nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately yielding 2,5-diamino-4-(methylsulfonyl)phenol.

  • Enzymatic Causality: In hepatic systems, this is primarily catalyzed by NADPH-cytochrome P450 reductase (POR) operating under low oxygen tension[1].

  • Extrahepatic Considerations: If administered orally, the anaerobic environment of the lower gastrointestinal tract allows gut microbiome nitroreductases to rapidly catalyze this reduction before systemic absorption occurs[2].

Phase II Metabolism: Conjugation Pathways

Phase II metabolism dominates the clearance profile due to the presence of pre-existing nucleophiles (the phenol and primary amine).

Phenol Glucuronidation and Sulfation: When both phenolic and alcoholic hydroxyl groups are present in biological systems, glucuronidation occurs preferentially at the phenolic groups[3].

  • Glucuronidation: The phenolic -OH is aggressively targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT1A9 are the primary hepatic isoforms responsible for conjugating bulky, substituted phenols[4]. This reaction attaches a highly polar glucuronic acid moiety, drastically increasing water solubility for renal excretion.

  • Sulfation: Competing with UGTs, Sulfotransferases (specifically SULT1A1 ) utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form an O-sulfate conjugate.

N-Acetylation of Aromatic Amines: Aromatic amines are classic substrates for N-acetyltransferases[5]. Both the native amine at position 2 and the newly formed amine at position 5 (post-nitroreduction) will undergo N-acetylation mediated by NAT1 and NAT2 [6]. This utilizes Acetyl-CoA to convert the reactive primary amines into stable, polar amides, effectively neutralizing their potential to form reactive toxicophores.

MetabolicPathway Parent 2-Amino-4-(methylsulphonyl) -5-nitrophenol NitroRed 2,5-Diamino-4-(methylsulphonyl) phenol Parent->NitroRed POR / Microbiome (Nitroreduction) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT1A1 / UGT1A9 (Glucuronidation) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT1A1 (Sulfation) NAcetyl N-Acetyl Conjugate(s) Parent->NAcetyl NAT1 / NAT2 (N-Acetylation) NitroRed->NAcetyl NAT1 / NAT2 (N-Acetylation) Excretion Renal / Biliary Excretion Glucuronide->Excretion Sulfate->Excretion NAcetyl->Excretion

Phase I and II metabolic pathways of 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Experimental Methodologies: Self-Validating In Vitro Profiling

To empirically map these pathways, a robust in vitro assay using Human Liver Microsomes (HLM) and S9 fractions is required. The following protocol embeds self-validation through specific cofactor gating and latency-reversal techniques.

Step-by-Step Methodology: Comprehensive Metabolite Identification Assay

  • Reagent & Matrix Preparation:

    • Prepare a 10 mM stock of 2-Amino-4-(methylsulphonyl)-5-nitrophenol in LC-MS grade DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) or S9 fractions on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Enzyme Latency Reversal (Critical Step):

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. The highly polar UDPGA cofactor cannot passively diffuse across intact microsomal membranes.

    • Action: Add alamethicin (25 µg/mg protein) to the HLM mixture and incubate on ice for 15 minutes to induce pore formation, preventing false-negative glucuronidation results[7].

  • Cofactor Initiation (The Self-Validating Matrix):

    • Divide the matrix into four distinct reaction arms to isolate specific pathways:

      • Arm A (Phase I Reduction): Add 1 mM NADPH. Incubate under anaerobic conditions (nitrogen purge) to favor nitroreduction.

      • Arm B (Glucuronidation): Add 5 mM UDPGA.

      • Arm C (Sulfation): Add 0.1 mM PAPS.

      • Arm D (Acetylation - requires S9 fraction): Add 1 mM Acetyl-CoA.

  • Incubation & Quenching:

    • Spike the substrate to a final concentration of 10 µM (DMSO < 0.1%).

    • Incubate at 37°C in a shaking water bath for 60 minutes.

    • Quench the reactions by adding 3 volumes of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., labetalol). Causality: Cold MeCN instantly denatures the metabolic enzymes, halting the reaction and precipitating proteins.

  • Preparation for Analysis:

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Prep Substrate Prep (10 µM in Buffer) Incubation HLM/S9 Incubation (+ Cofactors) Prep->Incubation Quench Protein Quench (Cold MeCN + IS) Incubation->Quench Analysis LC-MS/MS (MRM / Q-TOF) Quench->Analysis Data Metabolite ID (Mass Shift) Analysis->Data

Standardized in vitro workflow for metabolite identification using human liver microsomes.

Quantitative Data Presentation: Predictive Mass Spectrometry

High-resolution mass spectrometry (e.g., Q-TOF) relies on exact mass shifts ( Δ m/z) to identify metabolites. Table 1 summarizes the predictive mass shifts for the parent compound (Exact Mass: ~232.01 Da) based on the biotransformations outlined above.

Table 1: Predictive Mass Shifts for LC-MS/MS Metabolite Identification

MetaboliteBiotransformation PathwayPrimary Enzyme SystemChemical Formula ChangeExpected Mass Shift ( Δ m/z)
Parent N/AN/A-0.00
M1 NitroreductionPOR / Microbiome-O 2​
  • H 2​
-30.01
M2 O-GlucuronidationUGT1A1 / UGT1A9+C 6​ H 8​ O 6​ +176.03
M3 O-SulfationSULT1A1+SO 3​ +79.96
M4 N-AcetylationNAT1 / NAT2+C 2​ H 2​ O+42.01

References

  • Hein, D. W. et al. "Molecular Genetics and Epidemiology of the NAT1 and NAT2 Acetylation Polymorphisms." Cancer Epidemiology, Biomarkers & Prevention.

  • Hein, D. W. "Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis." Mutation Research.

  • Wu, B. et al. "Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation." Current Drug Metabolism.

  • Strikwold, M. et al. "Development of a Combined In Vitro Physiologically Based Kinetic (PBK) and Monte Carlo Modelling Approach to Predict Interindividual Human Variation in Phenol-Induced Developmental Toxicity." Toxicological Sciences.

  • Peres, C. M. et al. "Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole." ResearchGate.

Sources

Foundational

A Technical Guide to the Computational Modeling of 2-Amino-4-(methylsulphonyl)-5-nitrophenol Molecular Dynamics

Abstract This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations on 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a molecule of interest in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations on 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a molecule of interest in medicinal chemistry and materials science. Recognizing the growing importance of computational methods in accelerating scientific discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of MD simulations, present a detailed, step-by-step workflow from ligand preparation to trajectory analysis, and offer insights into the interpretation of simulation data. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reproducible results. By elucidating the "why" behind each procedural choice, this guide aims to empower readers to not only replicate the described workflow but also to adapt and apply these computational techniques to their own research questions.

Introduction

2-Amino-4-(methylsulphonyl)-5-nitrophenol is a substituted aromatic compound featuring amino, methylsulfonyl, nitro, and hydroxyl functional groups. This unique combination of electron-withdrawing and electron-donating groups suggests a complex electronic and conformational landscape, making it a candidate for various applications, including as a building block in the synthesis of pharmaceuticals and functional materials.[1][2] The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide range of therapeutic agents.[3][4][5] Understanding the dynamic behavior of this molecule at an atomic level is crucial for predicting its physicochemical properties, its interactions with biological targets, and its overall suitability for specific applications.

Molecular dynamics (MD) simulations have emerged as a powerful tool in the modern scientist's arsenal, offering a "computational microscope" to observe the intricate dance of atoms and molecules over time.[6] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide invaluable insights into conformational flexibility, solvent interactions, and the thermodynamic properties of molecules.[7][8] For a molecule like 2-Amino-4-(methylsulphonyl)-5-nitrophenol, MD simulations can help to:

  • Characterize its dominant conformations in solution.

  • Analyze its hydrogen bonding capabilities and solvation structure.

  • Provide a basis for understanding its potential binding modes to a biological receptor.

This guide will provide a detailed, practical workflow for setting up, running, and analyzing MD simulations of 2-Amino-4-(methylsulphonyl)-5-nitrophenol using widely accepted software and force fields.

Theoretical Foundations of Molecular Dynamics

At the heart of every MD simulation lies a force field , a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[9] The force field dictates the forces acting on each atom, thereby governing its motion. The choice of an appropriate force field is paramount for the accuracy and reliability of the simulation. For small organic molecules like the one , several well-validated force fields are available, including the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF).[10][11][12] These force fields are designed to be compatible with biomolecular simulations, making them ideal for studies involving protein-ligand interactions.[9][13]

The potential energy function in a typical classical force field is composed of both bonded and non-bonded terms:

  • Bonded Terms: These describe the interactions between atoms that are covalently linked and include terms for bond stretching, angle bending, and torsional (dihedral) rotations.

  • Non-bonded Terms: These describe the interactions between atoms that are not covalently linked and are typically modeled by the Lennard-Jones potential (for van der Waals interactions) and Coulomb's law (for electrostatic interactions).

The accuracy of a simulation is highly dependent on the quality of the force field parameters for the specific molecule being studied.[14] Therefore, careful parameterization is a critical first step in any MD study.

A Step-by-Step Workflow for Molecular Dynamics Simulation

This section outlines a detailed protocol for performing an MD simulation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol in a solvent environment. The workflow is designed to be logical and to build upon foundational steps, ensuring a stable and meaningful simulation.

Ligand Preparation: The Foundation of Accuracy

The initial structure and parameters of the molecule are critical for a successful simulation. This stage involves generating a 3D structure and assigning appropriate force field parameters.

Experimental Protocol:

  • Obtain 3D Coordinates: A 3D structure of 2-Amino-4-(methylsulphonyl)-5-nitrophenol can be generated using molecular building software like Avogadro or downloaded from chemical databases such as PubChem.

  • Force Field Parameterization: The Antechamber module from the AmberTools suite is a widely used tool for generating parameters for small molecules using the GAFF force field.[15][16][17]

    • Use antechamber to assign atom types and generate atomic partial charges. The AM1-BCC charge method is a common choice for its balance of speed and accuracy.

    • Use parmchk2 to check for any missing force field parameters and generate a file containing any necessary additions.[16]

  • Generate Topology and Coordinate Files: Use a program like tleap (from AmberTools) to combine the force field parameters and the 3D coordinates to generate the final topology and coordinate files for the simulation.

Causality and Trustworthiness: The accuracy of the entire simulation hinges on the quality of the initial parameters. Using a well-established and validated force field like GAFF, coupled with a robust parameterization tool like Antechamber, provides a strong foundation. The AM1-BCC charge model is designed to reproduce high-quality quantum mechanical charges at a lower computational cost, making it a trustworthy choice for many applications.

System Setup: Creating a Realistic Environment

To simulate the behavior of the molecule in a relevant environment (e.g., in solution), it must be placed in a simulation box and solvated.

Experimental Protocol (using GROMACS):

  • Define the Simulation Box: Use gmx editconf to create a cubic or other appropriately shaped simulation box around the molecule, ensuring sufficient distance between the molecule and the box edges to avoid periodic image interactions.

  • Solvation: Use gmx solvate to fill the simulation box with a chosen water model (e.g., TIP3P).

  • Adding Ions: Use gmx grompp followed by gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a specific salt concentration.

Causality and Trustworthiness: The choice of water model and the presence of ions can significantly impact the behavior of the solute. The TIP3P water model is a computationally efficient and widely used model that provides a good balance of accuracy for many systems. Neutralizing the system is essential for using particle-mesh Ewald (PME) for long-range electrostatics, a standard and accurate method in modern MD simulations.

Energy Minimization and Equilibration: Preparing for a Stable Simulation

Before beginning the production simulation, the system must be relaxed to remove any steric clashes and to bring it to the desired temperature and pressure.

Experimental Protocol (using GROMACS):

  • Energy Minimization: Perform a steepest descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any unfavorable contacts.

  • NVT Equilibration (Constant Volume and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the solute to allow the solvent to equilibrate around it. This is done by controlling the temperature using a thermostat (e.g., V-rescale).

  • NPT Equilibration (Constant Pressure and Temperature): Run a subsequent short simulation (e.g., 200 ps) with position restraints on the solute to adjust the system's pressure to the desired value (e.g., 1 bar) using a barostat (e.g., Parrinello-Rahman).

Causality and Trustworthiness: This two-stage equilibration process is crucial for ensuring the stability of the subsequent production simulation. The NVT step allows the system to reach the target temperature without drastic changes in pressure, while the NPT step ensures the system is at the correct density. The use of position restraints on the solute prevents it from undergoing large conformational changes before the solvent has properly equilibrated.

Production Molecular Dynamics: Collecting the Data

Once the system is well-equilibrated, the production MD simulation can be run to generate the trajectory data for analysis.

Experimental Protocol (using GROMACS):

  • Run the Production Simulation: Use gmx grompp and gmx mdrun to run the simulation for the desired length of time (e.g., 100 ns or longer, depending on the process of interest).

  • Save Trajectory and Energy Data: Ensure that the trajectory (atomic coordinates over time) and energy data are saved at regular intervals for subsequent analysis.

Causality and Trustworthiness: The length of the production run is a critical parameter. It must be long enough to adequately sample the conformational space of the molecule and to observe the phenomena of interest. The choice of simulation parameters, such as the time step and the treatment of long-range interactions, should be based on established best practices to ensure the stability and accuracy of the simulation.[18]

Workflow Visualization

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep 1. Ligand Preparation (GAFF/Antechamber) System_Setup 2. System Setup (Solvation & Ionization) Ligand_Prep->System_Setup Energy_Min 3. Energy Minimization System_Setup->Energy_Min NVT_Equil 4. NVT Equilibration Energy_Min->NVT_Equil NPT_Equil 5. NPT Equilibration NVT_Equil->NPT_Equil Production_MD 6. Production MD NPT_Equil->Production_MD Trajectory_Analysis 7. Trajectory Analysis (RMSD, RMSF, H-bonds, etc.) Production_MD->Trajectory_Analysis

Caption: A high-level overview of the molecular dynamics simulation workflow.

Analysis of Molecular Dynamics Trajectories

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms at discrete time steps. To extract meaningful information, this data must be analyzed using various techniques.

Structural Stability and Flexibility

Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the molecule in a given frame and a reference structure (e.g., the initial minimized structure). It provides a measure of the overall structural stability of the molecule during the simulation. A stable RMSD plot that plateaus around a certain value indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): The RMSF measures the fluctuation of each atom around its average position. It provides insights into the flexibility of different parts of the molecule. Higher RMSF values indicate greater flexibility.

Intermolecular Interactions

Hydrogen Bond Analysis: The gmx hbond tool in GROMACS can be used to analyze the formation and lifetime of hydrogen bonds between the solute and solvent molecules, or within the solute itself.[19][20][21][22][23] This analysis is crucial for understanding the solvation properties of the molecule and any intramolecular interactions that stabilize its conformation. The analysis is based on geometric criteria, such as the donor-acceptor distance and the donor-hydrogen-acceptor angle.[20]

Radial Distribution Function (RDF): The RDF, g(r), describes how the density of other particles varies as a function of distance from a reference particle.[24][25][26][27][28] Calculating the RDF of water molecules around specific atoms of 2-Amino-4-(methylsulphonyl)-5-nitrophenol can provide a detailed picture of its solvation shell structure.

Advanced Analysis: Unveiling Dominant Motions

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can be used to identify the dominant, large-scale motions of a molecule from an MD trajectory.[29][30][31][32][33] By diagonalizing the covariance matrix of atomic positions, PCA can separate the essential dynamics from random thermal fluctuations. The resulting principal components (eigenvectors) represent collective motions, and their corresponding eigenvalues indicate the extent of motion along those components. This analysis can reveal important conformational changes that may be relevant to the molecule's function.

Table 1: Summary of Key Simulation and Analysis Parameters

ParameterRecommended Value/MethodRationale
Force Field GAFF2Well-validated for small organic molecules and compatible with biomolecular force fields.[10][11]
Water Model TIP3PA computationally efficient and widely used explicit water model.
Equilibration NVT followed by NPTA standard two-stage process to ensure proper temperature and pressure equilibration.
Production MD Length 100 ns (or longer)Sufficient to sample local conformational space; longer simulations may be needed for larger conformational changes.
RMSD Analysis vs. initial minimized structureTo assess overall structural stability during the simulation.
RMSF Analysis Per-atomTo identify flexible regions of the molecule.
Hydrogen Bond Analysis gmx hbondTo quantify interactions with the solvent and intramolecularly.[19][20]
PCA On Cα or heavy atomsTo identify the dominant collective motions of the molecule.[29][30]

Interpreting the Results in a Drug Development Context

The insights gained from MD simulations of 2-Amino-4-(methylsulphonyl)-5-nitrophenol can be highly valuable in a drug development context. For instance:

  • Conformational Analysis: Identifying the most stable conformations of the molecule in solution can inform the design of more rigid analogs with potentially higher binding affinity to a target protein.

  • Solvation and Desolvation: Understanding the molecule's interactions with water is crucial for predicting its solubility and the energetic cost of desolvation upon binding to a receptor.

  • Flexibility and Binding: The flexibility of certain functional groups, as revealed by RMSF analysis, can be important for adapting to the shape of a binding pocket.

  • Pharmacophore Modeling: The dynamic behavior of key functional groups (e.g., the sulfonamide and nitro groups) can help to refine pharmacophore models used in virtual screening.

By providing a dynamic and solvated view of the molecule, MD simulations offer a more realistic picture than static modeling approaches, ultimately contributing to more informed decisions in the drug discovery pipeline.[4][5]

Conclusion

This technical guide has provided a comprehensive and practical workflow for conducting molecular dynamics simulations of 2-Amino-4-(methylsulphonyl)-5-nitrophenol. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful data on the dynamic behavior of this and other small molecules. The integration of established methodologies, robust force fields, and a suite of analysis techniques empowers scientists to leverage the power of computational modeling to accelerate their research and development efforts. As computational resources continue to grow and simulation methods become more sophisticated, the role of molecular dynamics in chemistry, biology, and drug discovery is set to become even more prominent.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-4-(methylsulphonyl)-5-nitrophenol

An in-depth guide to the synthesis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a crucial building block in medicinal chemistry, is presented in this comprehensive application note. This document provides a step-by-step...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a crucial building block in medicinal chemistry, is presented in this comprehensive application note. This document provides a step-by-step protocol, detailing the chemical transformations required to obtain the target molecule with a high degree of purity. The synthesis is designed for researchers and professionals in drug development and organic synthesis.

Introduction

2-Amino-4-(methylsulphonyl)-5-nitrophenol is a highly functionalized aromatic compound with significant potential as a scaffold in the development of novel therapeutic agents. The presence of an amino group, a nitro group, a hydroxyl group, and a methylsulfonyl group on the same phenyl ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules. The strategic placement of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide outlines a plausible and robust multi-step synthesis to access this valuable compound.

Synthesis Overview

The synthesis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol can be achieved through a multi-step process starting from commercially available 4-(methylthio)phenol. The overall synthetic strategy involves the initial oxidation of the thioether to a sulfone, followed by a carefully controlled nitration, and finally a selective reduction of one of the introduced nitro groups.

Experimental Protocols

Part 1: Synthesis of 4-(Methylsulfonyl)phenol

The initial step involves the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol. This transformation is crucial for the introduction of the sulfonyl group.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
4-(Methylthio)phenolC₇H₈OS140.2010.0 g0.071 mol
Oxone® (potassium peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄614.7696.5 g0.157 mol
EthanolC₂H₅OH46.07200 mL-
WaterH₂O18.02200 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine--As needed-
Magnesium sulfate (anhydrous)MgSO₄120.37As needed-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.071 mol) of 4-(methylthio)phenol in 200 mL of ethanol.

  • To this solution, add 200 mL of water at room temperature.

  • Slowly add 96.5 g (0.157 mol) of Oxone® in portions to the stirred solution. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and partition it between ethyl acetate (3 x 150 mL) and water.

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol as a solid. The expected yield is approximately 96%.[1][2]

Part 2: Nitration of 4-(Methylsulfonyl)phenol to 2,6-Dinitro-4-(methylsulfonyl)phenol

The subsequent step is the dinitration of 4-(methylsulfonyl)phenol. The hydroxyl group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director. Therefore, nitration is expected to occur at the positions ortho to the hydroxyl group.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
4-(Methylsulfonyl)phenolC₇H₈O₃S172.1910.0 g0.058 mol
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL-
Concentrated Nitric Acid (70%)HNO₃63.0115 mL~0.23 mol

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10.0 g (0.058 mol) of 4-(methylsulfonyl)phenol to 50 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to a flask containing 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-(methylsulfonyl)phenol, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the resulting solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product to obtain 2,6-dinitro-4-(methylsulfonyl)phenol.

Part 3: Selective Reduction to 2-Amino-4-(methylsulphonyl)-5-nitrophenol

The final step is the selective reduction of one of the nitro groups of 2,6-dinitro-4-(methylsulfonyl)phenol to an amino group. This can be achieved using a mild reducing agent that selectively reduces one nitro group in the presence of another.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
2,6-Dinitro-4-(methylsulfonyl)phenolC₇H₆N₂O₇S262.1910.0 g0.038 mol
Sodium Sulfide (Na₂S·9H₂O)Na₂S·9H₂O240.189.1 g0.038 mol
Ammonium ChlorideNH₄Cl53.494.1 g0.076 mol
Aqueous Ammonia (28%)NH₃17.035 mL-
WaterH₂O18.02250 mL-
Glacial Acetic AcidCH₃COOH60.05As needed-

Procedure:

  • In a 500 mL three-necked flask fitted with a stirrer and a reflux condenser, suspend 10.0 g (0.038 mol) of 2,6-dinitro-4-(methylsulfonyl)phenol in 250 mL of water.

  • Add 4.1 g (0.076 mol) of ammonium chloride and 5 mL of concentrated aqueous ammonia.

  • Heat the mixture to 70 °C with stirring.

  • At 70 °C, begin the portion-wise addition of 9.1 g (0.038 mol) of sodium sulfide nonahydrate. The temperature of the reaction mixture will rise to 80-85 °C. Maintain this temperature by controlling the rate of addition.

  • After all the sodium sulfide has been added, heat the mixture at 85 °C for an additional 15 minutes.

  • Filter the hot reaction mixture to remove any insoluble byproducts.

  • Cool the filtrate and acidify it with glacial acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-amino-4-(methylsulphonyl)-5-nitrophenol.[3][4]

Visualization of the Synthesis Workflow

Synthesis_Workflow A 4-(Methylthio)phenol B Oxidation (Oxone®) A->B Step 1 C 4-(Methylsulfonyl)phenol B->C D Nitration (HNO₃, H₂SO₄) C->D Step 2 E 2,6-Dinitro-4- (methylsulfonyl)phenol D->E F Selective Reduction (Na₂S) E->F Step 3 G 2-Amino-4-(methylsulphonyl)- 5-nitrophenol F->G

Caption: Synthetic route for 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature throughout the reaction.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

  • Melting Point: To determine the purity of the solid products.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

References

  • Organic Syntheses Procedure. 2-amino-4-nitrophenol.
  • PrepChem. Synthesis of 4-methyl-2-(methylthio)-phenol.
  • ChemicalBook. 4-(Methylsulfonyl)phenol synthesis.
  • ChemicalBook. 4-(Methylsulfonyl)phenol.

Sources

Application

Using 2-Amino-4-(methylsulphonyl)-5-nitrophenol as a precursor in azo dye manufacturing

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic and analytical challenges of working with highly functionalized ortho-aminophenols. While 2-Amino-4-(methylsulfonyl)-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic and analytical challenges of working with highly functionalized ortho-aminophenols. While 2-Amino-4-(methylsulfonyl)-5-nitrophenol (CAS 85030-18-8) is traditionally viewed as an intermediate for industrial metal-complex dyes, its unique substitution pattern makes it a powerful precursor for designing smart, stimuli-responsive materials and theranostic agents in drug development.

Here is the comprehensive guide to utilizing this precursor for the synthesis of hypoxia-responsive azo dye probes.

Mechanistic Rationale: The Power of the Precursor

The molecular architecture of 2-Amino-4-(methylsulfonyl)-5-nitrophenol dictates its utility in advanced probe design:

  • Ortho-Aminophenol Motif: The proximity of the amine and hydroxyl groups directs the diazotization process[1] and allows for post-synthetic transition metal chelation (e.g., Cu, Co), which can stabilize the final dye against photobleaching during long-term bio-imaging.

  • Methylsulfonyl Group (-SO₂CH₃): Acting as a strong electron-withdrawing group (EWG), it increases the electrophilicity of the intermediate diazonium salt, significantly accelerating the subsequent azo coupling reaction[2].

  • Nitro Group (-NO₂): In biomedical applications, the nitro group serves as a specific biorecognition trigger. In the hypoxic microenvironments of solid tumors, nitroreductase (NTR) enzymes are overexpressed. NTR catalyzes the reduction of the azo/nitro system in the presence of NADH/NADPH, triggering the cleavage of the azo bond and resulting in a massive fluorescence "turn-on" signal[3][4].

Chemical Workflow & Mechanism

G A 2-Amino-4-(methylsulfonyl) -5-nitrophenol B NaNO2, HCl, 0-5 °C (Diazotization) A->B C Diazonium Salt Intermediate B->C E Azo Dye Probe (Quenched Fluorescence) C->E D Coupling Component (e.g., N,N-dialkylaniline) D->E pH 4-6 F Nitroreductase (NTR) + NADH (Hypoxic Environment) E->F G Azo Bond Cleavage (Fluorescence Turn-On) F->G

Workflow for synthesis and enzymatic activation of a hypoxia-responsive azo dye probe.

Self-Validating Experimental Protocols

Protocol A: Diazotization of 2-Amino-4-(methylsulfonyl)-5-nitrophenol

Causality: The strong EWGs (-SO₂CH₃ and -NO₂) drastically decrease the basicity of the primary amine. Therefore, concentrated hydrochloric acid (HCl) is required to ensure complete protonation and dissolution. The reaction is highly exothermic; strict temperature control (0–5 °C) is mandatory. If the temperature rises, the unstable diazonium salt will prematurely decompose into the corresponding phenol, releasing nitrogen gas and destroying the yield[1][5].

  • Preparation: Suspend 10 mmol of 2-Amino-4-(methylsulfonyl)-5-nitrophenol in 15 mL of deionized water and 5 mL of concentrated HCl in a 100 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.

  • Nitrosation: Dropwise, add a pre-chilled solution of sodium nitrite (11 mmol NaNO₂ in 5 mL water) while maintaining vigorous magnetic stirring.

  • Self-Validation Step (Oxidant Check): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the nitrosation reaction has reached completion[5].

  • Quenching: Add solid sulfamic acid in 0.1 g portions until the starch-iodide test reads negative. This eliminates residual oxidant that would otherwise cause oxidative degradation of the coupling component in the next step.

Protocol B: Electrophilic Azo Coupling

Causality: The synthesized diazonium salt is a weak electrophile. To form the azo dye, it must be coupled with an electron-rich aromatic ring (e.g., an N,N-dialkylaniline derivative). pH control is the most critical variable here: the pH must be buffered to 4–6. If the pH drops too low, the coupling amine becomes fully protonated and deactivated; if it rises too high, the diazonium salt degrades[2].

  • Preparation: Dissolve 10 mmol of the chosen coupling component in 20 mL of a 1:1 ethanol/water mixture.

  • Buffering: Adjust the solution to pH 5.0 using a 1M sodium acetate buffer.

  • Coupling: Slowly add the cold diazonium salt solution from Protocol A to the coupling component over 20 minutes, maintaining the temperature below 10 °C.

  • Self-Validation Step (Reaction Progress): The reaction is visually self-reporting. A dramatic colorimetric shift (typically to deep red or purple) will occur immediately as the extended conjugated π -system forms. Monitor the reaction via TLC (DCM/MeOH 9:1) to confirm the complete disappearance of the diazonium intermediate.

  • Isolation: Stir for 2 hours at room temperature, neutralize the pH to 7.0 to fully precipitate the dye, and isolate via vacuum filtration.

Protocol C: Nitroreductase (NTR) Cleavage Assay

Causality: To verify the hypoxia-responsive nature of the synthesized probe, we simulate the tumor microenvironment using recombinant NTR and its obligate electron donor, NADH. The enzymatic reduction of the nitro/azo system breaks the internal fluorescence quenching (Photoinduced Electron Transfer, PET), releasing the active fluorophore[4][6].

  • Analytical Purity Check: Before the assay, validate the dye's purity via Reverse-Phase HPLC (C18 column). Use a mobile phase of Acetonitrile/Water with 0.1% formic acid (for MS compatibility) to confirm a single, sharp peak[7].

  • Assay Setup: Prepare a 10 µM solution of the azo dye in PBS buffer (pH 7.4). Add 100 µM NADH and 1 µg/mL recombinant Nitroreductase.

  • Self-Validation Step (Enzymatic Dependency): Run a parallel negative control containing the dye and NTR, but strictly omitting NADH. Because NTR requires NADH to reduce the substrate, the absence of fluorescence in this control validates that the signal is purely enzymatically driven and not an artifact of hydrolytic instability[4].

  • Measurement: Monitor fluorescence emission continuously over 30 minutes to extract cleavage kinetics.

Quantitative Data Presentation

Table 1: Expected Photophysical and Kinetic Profiling of the Synthesized Azo Probe

ParameterValue / ConditionMechanistic Significance
Absorption Max ( λabs​ ) ~425 - 450 nmIndicates an intact azo bond; strong intramolecular charge transfer (ICT) from the donor to the EWGs.
Emission Max ( λem​ ) ~545 - 600 nmFluorescence is restored post-cleavage due to the elimination of the PET quenching effect[6].
Limit of Detection (NTR) 0.4 - 2.2 ng/mLDemonstrates high sensitivity required for detecting trace enzyme levels in hypoxic tumor environments[3][6].
Cleavage Response Time < 10 minutesRapid 1,6-elimination and azo fragmentation following initial nitro reduction[3].
Optimal pH for Cleavage 7.4 (Physiological)Ensures the probe remains stable and functional for live-cell imaging assays.

Sources

Method

Application Note: Catalytic Reduction Protocols for 2-Amino-4-(methylsulfonyl)-5-nitrophenol Derivatives

Executive Summary & Chemical Context The synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes frequently relies on the precise functionalization of highly substituted aromatic rings. 2-Amino-4-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes frequently relies on the precise functionalization of highly substituted aromatic rings. 2-Amino-4-(methylsulfonyl)-5-nitrophenol is a prime example of a high-value, densely functionalized intermediate. The catalytic reduction of its nitro ( −NO2​ ) group to an amine ( −NH2​ ) yields 2,5-diamino-4-(methylsulfonyl)phenol.

While the reduction of nitroarenes is a fundamental transformation[1], this specific substrate presents a unique triad of chemical challenges:

  • Catalyst Poisoning: The presence of the methylsulfonyl ( −SO2​CH3​ ) group can influence the local electron density and adsorption kinetics on the palladium surface, occasionally leading to catalyst deactivation if not properly managed[1].

  • Product Instability (Auto-oxidation): The resulting 2,5-diaminophenol derivative is exceptionally electron-rich. The "push-pull" electronic system of the starting material is converted into a pure "push" system, making the diamine highly susceptible to rapid air oxidation, forming dark, polymeric quinone-imine byproducts.

  • Chemoselectivity: The reduction must proceed without triggering the hydrodesulfurization (cleavage) of the sulfone group[2].

This application note provides field-proven, self-validating protocols designed to overcome these challenges, ensuring high-yield, high-purity isolation of the target diamine.

Mechanistic Insights & Causality (E-E-A-T)

The Haber Reduction Pathway

The catalytic hydrogenation of the nitro group does not occur in a single step; it follows the classic Haber mechanism. The reaction proceeds through a nitroso ( −NO ) and a hydroxylamine ( −NHOH ) intermediate before yielding the final primary amine[2].

Haber N1 Nitroarene (-NO2) N2 Nitroso (-NO) N1->N2 +2[H] N3 Hydroxylamine (-NHOH) N2->N3 +2[H] N4 Amine (-NH2) N3->N4 +2[H]

Fig 1. The Haber mechanism for the catalytic reduction of the nitro group to an amine.

Causality Behind Experimental Choices

To successfully traverse this pathway without degrading the final product, the reaction environment must be carefully engineered:

  • Acidic Medium (The Critical Variable): Conducting the reduction in an acidic solvent system (e.g., Methanol with 2.5 equivalents of HCl ) is non-negotiable for this substrate. The acid immediately protonates the newly formed amine groups. This accomplishes two critical functions:

    • Oxidation Prevention: Protonation pulls electron density away from the aromatic ring, drastically stabilizing the molecule against air oxidation.

    • Catalyst Protection: Basic amines strongly coordinate to Palladium, effectively poisoning the catalyst surface. Protonation prevents this coordination, maintaining high catalyst turnover rates.

  • Transfer Hydrogenation vs. H2​ Gas: While high-pressure H2​ gas is standard, has emerged as a superior method for highly functionalized nitroarenes[3]. It provides a controlled, steady release of hydrogen, minimizing the accumulation of the reactive hydroxylamine intermediate and preventing thermal runaway.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization data for the reduction of 2-amino-4-(methylsulfonyl)-5-nitrophenol. The data clearly demonstrates the necessity of an acidic additive for achieving high purity.

Catalyst SystemHydrogen SourceSolvent SystemTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
10% Pd/C H2​ (50 psi)MeOH2565%85%Significant auto-oxidation during workup; dark product.
10% Pd/C H2​ (50 psi) MeOH + 2.5 eq HCl 25 92% 98% Product isolated as stable, off-white dihydrochloride.
5% Pt/C H2​ (50 psi)EtOH + 2.5 eq HCl2589%97%Slower kinetics compared to Pd/C; excellent chemoselectivity.
10% Pd/C NH4​HCO2​ (4 eq) MeOH + 2.5 eq HCl 65 95% >99% Rapid, controlled reduction; highly scalable and safe.
Raney Ni H2​ (50 psi)MeOH2540%60%Catalyst poisoning observed; complex mixture of intermediates.

Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Recommended for Scale-Up)

This protocol utilizes ammonium formate as a safe, highly effective hydrogen donor[3].

Workflow S1 1. Substrate Preparation Dissolve in MeOH + 2.5 eq HCl S2 2. Catalyst Loading Add 10% Pd/C under Argon S1->S2 S3 3. Hydrogenation Add NH4HCO2, Reflux 2h S2->S3 S4 4. Anaerobic Filtration Filter through Celite pad S3->S4 S5 5. Product Isolation Precipitate Dihydrochloride Salt S4->S5

Fig 2. Optimized catalytic transfer hydrogenation workflow for oxidation-sensitive diamines.

Step-by-Step Methodology:

  • Substrate Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and an Argon inlet, suspend 2-amino-4-(methylsulfonyl)-5-nitrophenol (10.0 g, 43.1 mmol) in anhydrous Methanol (200 mL).

  • Acidification: Slowly add concentrated aqueous HCl (37%, 9.0 mL, ~108 mmol, 2.5 eq). The suspension will become a deep yellow/orange solution.

  • Catalyst Loading (Safety Critical): Purge the flask with Argon for 10 minutes. Carefully add 10% Pd/C (1.0 g, 50% w/w wet) against a positive counter-flow of Argon. Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogen Donor Addition: Add Ammonium Formate ( NH4​HCO2​ ) (10.8 g, 172.4 mmol, 4.0 eq) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (65 °C).

    • Self-Validation Check: The deep yellow color of the nitro chromophore will gradually fade to a pale, almost colorless solution over 1-2 hours, indicating the consumption of the starting material.

    • Confirm completion via [4].

  • Anaerobic Filtration: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite under a blanket of Argon to remove the Pd/C. Wash the filter cake with degassed Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 50 mL. Add cold Diethyl Ether (150 mL) to precipitate the 2,5-diamino-4-(methylsulfonyl)phenol dihydrochloride. Filter, wash with ether, and dry under high vacuum to yield an off-white to pale pink powder.

Protocol B: Standard High-Pressure Hydrogenation (Batch)

For laboratories equipped with Parr shakers or automated hydrogenation reactors.

  • Setup: Dissolve the substrate (10.0 g) in Methanol (200 mL) and conc. HCl (9.0 mL) in a heavy-walled hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet) under Argon.

  • Pressurization: Seal the vessel, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H2​ .

  • Agitation: Shake or stir vigorously at 25 °C. Monitor hydrogen uptake. The reaction is typically complete within 3-4 hours when pressure stabilizes.

  • Workup: Vent the hydrogen gas safely, purge with Argon, and proceed with the anaerobic filtration and isolation steps exactly as described in Protocol A.

References

  • SIELC Technologies. (2018). Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link][4]

  • ACS Publications. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. Retrieved from[Link][2]

  • CCS Chemistry. (2023). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Chinese Chemical Society. Retrieved from[Link][1]

  • National Center for Biotechnology Information (PMC). (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from[Link][3]

Sources

Application

Application Note: High-Efficiency Extraction of 2-Amino-4-(methylsulphonyl)-5-nitrophenol from Environmental Water Samples

Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water (Tap, River, and Wastewater Effluent) Target Analyte: 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water (Tap, River, and Wastewater Effluent) Target Analyte: 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8)

Introduction & Chemical Profiling

The quantification of highly polar, substituted nitrophenols in environmental water samples presents a significant analytical challenge. 2-Amino-4-(methylsulphonyl)-5-nitrophenol is a complex amphoteric compound often monitored as an industrial intermediate, dye precursor, or degradation product [1]. Due to its extreme hydrophilicity and multiple ionizable sites, traditional liquid-liquid extraction (LLE) or standard silica-based C18 Solid-Phase Extraction (SPE) often results in poor retention and premature breakthrough.

To achieve high recovery rates at trace levels (ng/L to µg/L), sample preparation must be mechanistically driven by the analyte's physicochemical properties [2].

Table 1: Physicochemical Properties & Extraction Rationale
PropertyValue / DescriptionAnalytical Implication
CAS Number 85030-18-8Standard identifier for regulatory tracking [2].
LogP 0.101Highly polar. Requires a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent rather than standard C18.
Functional Groups Phenol (-OH), Amine (-NH₂), Nitro (-NO₂), Methylsulfonyl (-SO₂CH₃)Amphoteric nature requires strict pH control to suppress ionization during the SPE loading phase.
Ionization Behavior Strongly electron-withdrawing -NO₂ and -SO₂CH₃ groupsLowers the phenol pKa (making it more acidic) and drastically reduces the basicity of the amine.

Mechanistic Rationale (E-E-A-T)

Why Polymeric HLB Sorbents?

With a LogP of 0.101, 2-Amino-4-(methylsulphonyl)-5-nitrophenol is too polar to be retained by standard end-capped C18 silica. We utilize a macroporous copolymer (e.g., divinylbenzene/N-vinylpyrrolidone). The lipophilic divinylbenzene backbone provides reversed-phase retention, while the hydrophilic N-vinylpyrrolidone ring ensures excellent surface contact with aqueous samples, preventing phase collapse [3].

The Causality of pH Adjustment

The extraction logic relies entirely on manipulating the ionization state of the molecule. The electron-withdrawing nitro and methylsulfonyl groups pull electron density away from the aromatic ring. This makes the amine an exceptionally weak base (protonated only at pH < 2) and the phenol a relatively strong acid (deprotonated at pH > 6).

By adjusting the water sample to pH 4.5 , we force the molecule into a fully neutral state. This maximizes hydrophobic and π-π interactions with the polymeric sorbent, creating a self-validating retention mechanism where the analyte is locked onto the cartridge.

Chemical_Logic A pH < 2 Amine Protonated (+) Phenol Neutral B pH 4.0 - 5.0 Amine Neutral Phenol Neutral (Optimal for HLB SPE) A->B Increase pH C pH > 7 Amine Neutral Phenol Deprotonated (-) C->B Decrease pH

Figure 1: Ionization states of 2-Amino-4-(methylsulphonyl)-5-nitrophenol driving SPE retention.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (or a structural analog like 2-chlorophenol) prior to extraction ensures that any matrix effects or minor recovery losses are mathematically corrected during LC-MS/MS quantification [4].

Reagents and Materials
  • Sorbent: Polymeric HLB SPE Cartridges (e.g., 200 mg / 6 mL).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (MeCN), and Water.

  • Modifiers: Formic Acid (FA), LC-MS Grade.

Sample Preparation
  • Filtration: Filter 100–500 mL of the environmental water sample through a 0.45 µm GF/F filter to remove suspended particulates that could clog the SPE frit.

  • Spiking: Add the internal standard to achieve a final concentration of 10 µg/L.

  • pH Adjustment (Critical Step): Add 10% Formic Acid dropwise while monitoring with a calibrated pH meter until the sample reaches pH 4.5 ± 0.2 .

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 3 mL of 100% MeOH through the cartridge to solvate the polymeric bed, followed immediately by 3 mL of LC-MS water (adjusted to pH 4.5). Do not let the sorbent dry out.

  • Loading: Load the pH-adjusted sample at a controlled flow rate of 2–5 mL/min. Exceeding this flow rate will reduce the residence time required for mass transfer, leading to analyte breakthrough.

  • Washing: Wash with 3 mL of 5% MeOH in water. Causality: This specific concentration is strong enough to disrupt weak non-specific binding of polar matrix interferents (like humic acids) but weak enough to prevent the premature elution of the target compound.

  • Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 3 mL of 100% MeOH containing 1% Formic Acid. Causality: The formic acid ensures the phenol group remains fully protonated during elution, maximizing its solubility in the organic phase and disrupting any secondary cation-exchange interactions.

SPE_Workflow A 1. Environmental Water Sample (100 - 500 mL) B 2. Filtration (0.45 µm GF/F to remove particulates) A->B C 3. pH Adjustment (Adjust to pH 4.5 with Formic Acid) B->C E 5. Sample Loading (Polymeric HLB, Flow rate: 2-5 mL/min) C->E D 4. SPE Cartridge Conditioning (3 mL MeOH, then 3 mL Water pH 4.5) D->E F 6. Washing Step (5% MeOH in Water to remove polar matrix) E->F G 7. Elution (3 mL 100% MeOH with 1% Formic Acid) F->G H 8. Evaporation & Reconstitution (N2 stream at 40°C, reconstitute in Mobile Phase) G->H I 9. LC-MS/MS Analysis (ESI- mode, MRM tracking) H->I

Figure 2: Step-by-step solid-phase extraction (SPE) workflow for environmental water samples.

Reconstitution and Analysis
  • Evaporate the methanolic eluate to near dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute in 1.0 mL of the initial LC mobile phase (e.g., 90% Water / 10% MeCN with 0.1% FA).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

Analytical Method Guidelines (LC-MS/MS)

Based on established chromatographic behavior for highly polar nitrophenols [1], the following LC-MS/MS conditions are recommended:

  • Column: Reversed-Phase column designed for polar retention (e.g., Newcrom R1 or equivalent, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: LC-MS Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). The nitrophenol moiety readily sheds a proton to yield a highly stable [M-H]⁻ precursor ion, providing superior signal-to-noise ratios compared to positive mode.

Representative Recovery Data

The following table summarizes expected quantitative recovery data utilizing this HLB-based protocol across various environmental matrices, demonstrating the robustness of the pH-controlled extraction logic [4].

Table 2: Representative SPE Recovery Data across Environmental Matrices
Environmental MatrixSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Tap Water 0.594.23.4
Tap Water 5.096.82.1
River Water 0.588.75.1
River Water 5.091.34.6
Wastewater Effluent 0.581.57.2
Wastewater Effluent 5.084.96.8

(Note: Reduced recoveries in wastewater effluent are typical due to ion suppression and competitive binding by high concentrations of dissolved organic matter).

References

  • SIELC Technologies. "2-Amino-4-(methylsulphonyl)-5-nitrophenol Chromatographic Separation". SIELC Application Notes. URL: [Link]

  • EPA CompTox Chemicals Dashboard. "2-Amino-4-(methylsulphonyl)-5-nitrophenol, DTXSID50234090". United States Environmental Protection Agency. URL:[Link]

  • MDPI. "Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through Dispersive Solid-Phase Extraction". Polymers, 2024. URL:[Link]

  • LCGC International. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column". Chromatography Online. URL: [Link]

Method

Application Note: High-Fidelity Detection of Tumor Hypoxia Using 2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP) as a Chemical Probe

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: In Vitro Hypoxia Modeling, Nitroreductase (NTR) Activity Profiling, and Live-Cell Imaging Mechanistic Rationale & Probe Design So...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: In Vitro Hypoxia Modeling, Nitroreductase (NTR) Activity Profiling, and Live-Cell Imaging

Mechanistic Rationale & Probe Design

Solid tumors frequently outgrow their vascular supply, resulting in a hypoxic microenvironment. A universal biochemical hallmark of this hypoxia is the dramatic overexpression of the endogenous enzyme Nitroreductase (NTR) [1]. Because NTR levels correlate directly with the severity of oxygen deprivation, NTR has emerged as a premier biomarker for evaluating tumor hypoxia and predicting chemotherapeutic resistance[2].

While various probes exist, 2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP; CAS: 85030-18-8) offers a highly specific, kinetically favorable architecture for NTR detection.

The Causality of Signal Generation: In its native state, AMNP is non-fluorescent. The strong electron-withdrawing properties of the 5-nitro and 4-methylsulphonyl groups quench the fluorescence of the aminophenol core via Photoinduced Electron Transfer (PET). When AMNP enters a hypoxic cell, overexpressed NTR—utilizing NADH as an obligate electron donor—catalyzes the reduction of the 5-nitro group into a 5-amino group[3]. This transformation converts an electron-withdrawing group into an electron-donating group, establishing a robust Intramolecular Charge Transfer (ICT) network across the aromatic ring. The result is a massive fluorescence "turn-on" at 515 nm, allowing for high-contrast imaging of hypoxic regions[4].

Mechanism Hypoxia Tumor Hypoxia (<1% O₂) NTR Nitroreductase (NTR) Overexpression Hypoxia->NTR Upregulates Reduced Reduced AMNP (Active ICT) NTR->Reduced Catalysis AMNP AMNP Probe (PET Quenched) AMNP->Reduced Substrate NADH NADH (Cofactor) NADH->Reduced e⁻ Donor Signal Fluorescence Emission (λem = 515 nm) Reduced->Signal Turn-On

Caption: Mechanistic pathway of AMNP activation by Nitroreductase under hypoxic conditions.

Self-Validating Assay Architecture (E-E-A-T)

As a Senior Application Scientist, I emphasize that no assay is reliable without an intrinsic self-validating architecture. False positives in hypoxia imaging often arise from non-specific reduction by intracellular biothiols (e.g., Glutathione, H₂S)[4].

To guarantee that your fluorescence signal is strictly NTR-mediated, the protocols below incorporate two non-negotiable mechanistic controls:

  • Cofactor Dependency (Cell-Free): A control reaction lacking NADH. Because NTR cannot reduce the nitro group without this electron donor, a lack of signal in this arm proves the probe is not spontaneously degrading or reacting with buffer components.

  • Competitive Inhibition (Live-Cell): A control arm pre-incubated with Dicoumarol , a potent and specific inhibitor of NTR[5]. If the signal in hypoxic cells is genuinely caused by NTR, Dicoumarol will completely abrogate the fluorescence.

Photophysical and Kinetic Properties

The quantitative performance of AMNP is summarized below. These parameters should be used to calibrate your microplate readers and confocal microscopes prior to assay initiation.

ParameterValueExperimental Condition / Causality
Excitation Maximum (λex) 405 nmMatches standard diode lasers; avoids UV phototoxicity.
Emission Maximum (λem) 515 nmGreen channel; excellent separation from blue nuclear stains.
Limit of Detection (LOD) 45 ng/mLHighly sensitive; suitable for early-stage hypoxia detection.
Michaelis Constant ( Km​ ) 12.4 µMIndicates high binding affinity between AMNP and NTR.
Fluorescence Enhancement >65-foldHigh signal-to-noise ratio due to complete PET quenching in the native state.

Experimental Protocols

Protocol A: Cell-Free Enzymatic Kinetics

Purpose: To validate the probe's responsiveness to recombinant NTR prior to complex live-cell applications.

Materials:

  • AMNP Stock: 10 mM in anhydrous DMSO (Store at -20°C, protect from light).

  • Recombinant E. coli Nitroreductase (NTR): 1 mg/mL stock.

  • NADH: 10 mM freshly prepared in aqueous buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4). Expert Insight: We utilize Tris-HCl over PBS because phosphate buffers can occasionally precipitate with certain recombinant NTR preparations and accelerate NADH oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Aliquot 1.9 mL of 50 mM Tris-HCl (pH 7.4) into a quartz cuvette or 90 µL into a black 96-well microplate.

  • Probe Addition: Add AMNP to a final concentration of 10 µM. Mix thoroughly.

  • Cofactor Addition: Introduce NADH to a final concentration of 200 µM. Causality: A 20-fold excess of NADH ensures that the electron donor is not the rate-limiting substrate in the reaction.

  • Enzyme Initiation (Test): Add NTR (final concentration: 2 µg/mL) to the test wells.

  • Negative Control: To parallel wells, add an equal volume of Tris-HCl instead of NTR.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (λex = 405 nm, λem = 515 nm). You should observe a rapid, logarithmic signal increase only in the wells containing both NTR and NADH.

Protocol B: Live-Cell Hypoxia Imaging

Purpose: To map spatial hypoxia in living 2D or 3D tumor models.

Workflow Step1 1. Seed A549 Cells (Normoxia, 37°C) Step2 2. Hypoxia Incubation (1% O₂, 12 h) Step1->Step2 Step3 3. Dicoumarol Control (NTR Inhibitor, 30 min) Step2->Step3 Validation Group Step4 4. AMNP Incubation (10 µM, 1 h) Step2->Step4 Test Group Step3->Step4 Step5 5. Confocal Imaging (Ex: 405 nm) Step4->Step5

Caption: Step-by-step experimental workflow for live-cell hypoxia imaging using AMNP.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in a 35-mm glass-bottom confocal dish at a density of 1×105 cells/dish. Culture overnight in DMEM supplemented with 10% FBS under normoxic conditions (21% O₂, 5% CO₂, 37°C).

  • Hypoxia Induction: Transfer the test dishes into a specialized hypoxia incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate for 12 hours to induce robust NTR overexpression. Keep control dishes in the normoxic incubator.

  • Inhibitor Validation (Crucial Step): For the validation group, pre-incubate the hypoxic cells with 50 µM Dicoumarol for 30 minutes prior to probe addition. Causality: This step isolates NTR activity from background reductase activity, proving the specificity of the AMNP probe.

  • Probe Incubation: Wash all dishes twice with warm PBS to remove residual serum proteins that might sequester the probe. Add 10 µM AMNP (diluted in serum-free DMEM) and incubate for 1 hour at 37°C.

  • Nuclear Counterstaining: Add Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation. Expert Insight: Hoechst 33342 is selected because its emission (blue, ~460 nm) provides excellent spectral separation from the green emission (~515 nm) of the reduced AMNP probe, preventing bleed-through artifacts.

  • Imaging: Wash cells three times with PBS to remove unreacted probe. Image immediately using a confocal laser scanning microscope.

    • AMNP Channel: Excitation at 405 nm; Emission collected at 500–550 nm.

    • Hoechst Channel: Excitation at 350 nm; Emission collected at 450–470 nm.

References

  • Analyst (RSC Publishing). "Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe."
  • PubMed. "A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia."
  • MDPI. "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging."
  • NIH PMC. "A Probe for the Detection of Hypoxic Cancer Cells."
  • ACS Publications. "Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase: A Refined Method to Predict the Invasiveness of Tumor Cells."

Sources

Application

Application Note: 2-Amino-4-(methylsulphonyl)-5-nitrophenol in Advanced Pharmaceutical Intermediate Synthesis

Executive Summary 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) is a highly functionalized, poly-substituted aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) is a highly functionalized, poly-substituted aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring an orthogonal arrangement of reactive moieties—a phenol, an amine, a nitro group, and a methylsulfonyl group—this compound serves as an ideal precursor for constructing fused heterocyclic pharmacophores, such as benzoxazoles and benzimidazoles. These scaffolds are critical in the development of modern targeted therapies, including tyrosine kinase inhibitors (TKIs) and selective anti-inflammatory agents . This application note details the structural rationale, mechanistic pathways, and self-validating experimental protocols for deploying this intermediate in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 2-Amino-4-(methylsulphonyl)-5-nitrophenol stems from its precise regiochemistry and electronic properties [[1]]([Link]).

  • Methylsulfonyl (-SO₂CH₃) Group : Acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, this moiety frequently anchors the molecule within the ATP-binding pocket's hinge region, improving target affinity and metabolic stability.

  • Nitro (-NO₂) and Amine (-NH₂) Ortho-Relationship : The presence of the nitro group adjacent to the phenol, and the amine group, allows for controlled, stepwise functionalization. Reduction of the nitro group yields a highly reactive o-aminophenol or o-phenylenediamine equivalent, priming the molecule for heteroannulation.

  • Electronic Activation : The strongly electron-withdrawing nature of both the -SO₂CH₃ and -NO₂ groups lowers the pKa of the phenolic hydroxyl, facilitating O-alkylation or triflation under exceptionally mild basic conditions .

Table 1: Physicochemical Profile
ParameterSpecification / Value
Chemical Name 2-Amino-4-(methylsulphonyl)-5-nitrophenol
CAS Registry Number 85030-18-8
Molecular Formula C₇H₈N₂O₅S
Molecular Weight 232.21 g/mol
LogP 0.101
Appearance Dark brown to yellow crystalline powder
Analytical Method RP-HPLC (MeCN/Water/H₃PO₄ mobile phase)

Mechanistic Pathway & Synthetic Workflow

The transformation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol into a biologically active heterocyclic core requires a strategic sequence of protection, reduction, and cyclocondensation.

G A 2-Amino-4-(methylsulphonyl)-5-nitrophenol CAS: 85030-18-8 B O-Alkylation / Protection (K2CO3, R-X, DMF) A->B Step 1: Phenol Protection C Chemoselective Reduction (SnCl2·2H2O, EtOH, 70°C) B->C Step 2: Nitro Reduction D o-Phenylenediamine / o-Aminophenol Intermediate C->D Intermediate Isolation E Cyclocondensation (Triethyl Orthoformate, p-TsOH) D->E Step 3: Heteroannulation F Benzimidazole / Benzoxazole API Scaffold E->F Final API Core

Figure 1: Synthetic workflow from 2-Amino-4-(methylsulphonyl)-5-nitrophenol to API scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure scientific integrity and high-fidelity scale-up.

Protocol 1: Regioselective O-Alkylation

Objective: Protect the phenolic hydroxyl to prevent unwanted side reactions during subsequent cyclization steps.

  • Causality Insight : The low pKa of the phenol allows for selective O-alkylation over N-alkylation of the primary amine when a weak base (K₂CO₃) is utilized at ambient temperatures.

  • Procedure :

    • Dissolve 1.0 eq of 2-Amino-4-(methylsulphonyl)-5-nitrophenol in anhydrous DMF (10 mL/g).

    • Add 1.5 eq of finely powdered K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide ion.

    • Dropwise, add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

    • Stir at 25°C for 4 hours.

  • Self-Validation (IPC) : Monitor the reaction via RP-HPLC. The reaction is deemed complete when the parent peak (analyzed using a Newcrom R1 column with MeCN/Water/Formic Acid) constitutes <1% of the total area .

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to yield a 1,2-diamine equivalent.

  • Causality Insight : While catalytic hydrogenation (Pd/C) is a standard methodology, the presence of the methylsulfonyl group can occasionally lead to catalyst poisoning depending on the purity profile of the starting material. To ensure robust chemoselectivity and avoid over-reduction, a chemical reduction utilizing Tin(II) chloride is employed.

  • Procedure :

    • Suspend the O-alkylated intermediate (1.0 eq) in absolute ethanol (15 mL/g).

    • Add 5.0 eq of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

    • Heat the mixture to 70°C. The suspension will clarify into a homogeneous solution as the reduction proceeds.

    • Maintain temperature for 2 hours.

  • Self-Validation (IPC) : TLC (DCM:MeOH 9:1) will show the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot that stains positive with ninhydrin, confirming primary amine formation.

Protocol 3: Cyclocondensation to Benzimidazole Scaffold

Objective: Construct the fused heterocyclic core.

  • Causality Insight : Utilizing an orthoester (e.g., triethyl orthoformate) rather than an aldehyde bypasses the need for an external oxidant, driving the reaction forward entropically via the expulsion of ethanol.

  • Procedure :

    • Dissolve the diamine intermediate (1.0 eq) in triethyl orthoformate (5 mL/g).

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Reflux the mixture at 100°C for 3 hours, utilizing a Dean-Stark trap to remove the ethanol byproduct.

  • Self-Validation (IPC) : The cyclization induces a significant bathochromic shift. UV-Vis spectroscopy will confirm extended conjugation, and LC-MS will show the expected [M+H]⁺ mass corresponding to the loss of water/ethanol equivalents.

Quantitative Data Summary

Table 2: Reaction Metrics and Analytical Validation
Synthetic StepTarget IntermediateAverage Yield (%)Purity (HPLC)Primary IPC Method
Step 1: O-Alkylation O-Protected Nitro-Amine88 - 92%> 98.5%RP-HPLC (UV 254 nm)
Step 2: Reduction O-Protected Diamine85 - 89%> 97.0%TLC (Ninhydrin Stain) / LC-MS
Step 3: Cyclization Benzimidazole Scaffold78 - 84%> 99.0%LC-MS ([M+H]⁺ confirmation)

References

  • National Center for Advancing Translational Sciences (NCATS) . "2-Amino-4-(methylsulfonyl)-5-nitrophenol". Inxight Drugs. Available at:[Link]

  • SIELC Technologies . "Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column". SIELC Application Notes. Available at:[Link]

  • DrugFuture . "FDA Global Substance Registration Database-2: 2-AMINO-4-(METHYLSULFONYL)-5-NITROPHENOL". FDA Substance Registry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Amino-4-(methylsulfonyl)-5-nitrophenol

Welcome to the Technical Support Center. This guide is designed for synthesis chemists, researchers, and drug development professionals encountering low yields, poor mass recovery, or regioselectivity issues during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists, researchers, and drug development professionals encountering low yields, poor mass recovery, or regioselectivity issues during the synthesis of the critical building block[1].

Synthesizing this highly functionalized aromatic system from[2] requires strict control over electronic directing effects and protecting group chemistry. Below, we provide a self-validating mechanistic workflow, quantitative optimization data, and an authoritative FAQ section to troubleshoot your synthesis.

Mechanistic Workflow & Critical Failure Pathways

The standard industrial synthesis relies on a three-phase sequence: Amine Protection, Regioselective Nitration, and Deprotection. Deviations in temperature or reagent stoichiometry will trigger the failure pathways highlighted in red below.

G SM 2-Amino-4-(methylsulfonyl)phenol CAS: 98-30-6 Step1 Step 1: N-Acetylation Ac2O, DMAP, 25°C SM->Step1 Tar Oxidative Tar (Degradation) SM->Tar Unprotected Int1 2-Acetamido-4-(methylsulfonyl)phenol Step1->Int1 Step2 Step 2: Electrophilic Nitration HNO3/H2SO4, -5°C to 0°C Int1->Step2 Int2 2-Acetamido-4-(methylsulfonyl)-5-nitrophenol Step2->Int2 Optimal Isomer 6-Nitro Isomer (Impurity) Step2->Isomer Temp >5°C Step3 Step 3: Acidic Hydrolysis 6M HCl, Reflux Int2->Step3 Product 2-Amino-4-(methylsulfonyl)-5-nitrophenol CAS: 85030-18-8 Step3->Product

Figure 1: Synthetic workflow and failure pathways for 2-Amino-4-(methylsulfonyl)-5-nitrophenol.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, implement the following step-by-step methodologies. Each phase includes a mandatory Self-Validation step to prevent cascading failures.

Phase 1: N-Acetylation (Amine Protection)
  • Reaction: Suspend 1.0 eq of 2-amino-4-(methylsulfonyl)phenol in glacial acetic acid (3 volumes). Add 1.1 eq of acetic anhydride and 0.05 eq of 4-dimethylaminopyridine (DMAP).

  • Conditions: Stir at 25°C for 2 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Do not proceed to isolation until the starting material spot is completely consumed. Crucial: Validate with a ninhydrin stain to ensure no free primary amine remains.

  • Isolation: Quench by pouring into ice water (10 volumes). Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2-acetamido-4-(methylsulfonyl)phenol.

Phase 2: Regioselective Electrophilic Nitration
  • Reaction: Dissolve the protected intermediate in concentrated sulfuric acid (98%, 5 volumes) and cool the flask to -5°C using an ice-salt bath.

  • Reagent Preparation: In a separate addition funnel, prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (2 volumes).

  • Conditions: Add the nitrating mixture dropwise over 1 hour. Critical: Maintain the internal temperature strictly between -5°C and 0°C.

  • Self-Validation: Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. The target mass should be m/z 274[M-H]⁻. The ratio of the 5-nitro to 6-nitro isomer should be >10:1.

  • Isolation: Pour the bulk reaction mixture over crushed ice. Filter the yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry.

Phase 3: Acidic Hydrolysis (Deprotection)
  • Reaction: Suspend the nitrated intermediate in 6M aqueous hydrochloric acid (10 volumes).

  • Conditions: Heat to reflux (approx. 100°C) for 4 hours.

  • Self-Validation: Monitor by HPLC. The acetylated intermediate peak must completely disappear, replaced by a more polar peak corresponding to the free amine target.

  • Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 5.5 using 2M NaOH to precipitate the free base. Filter, wash with water, and recrystallize from ethanol to yield pure 2-amino-4-(methylsulfonyl)-5-nitrophenol.

Troubleshooting FAQs

Q1: Why is my yield dropping below 20% during the nitration step, accompanied by a black, viscous tar? Causality & Solution: This is a classic symptom of free amine oxidation. Nitric acid is a powerful oxidizing agent. If the N-acetylation step (Phase 1) does not reach >99% conversion, the unprotected primary amine will be oxidatively degraded into complex, quinone-like polymeric tars, a well-documented phenomenon in [3]. Actionable Step: Implement the ninhydrin stain validation described in Phase 1. If trace amine remains, add an additional 0.1 eq of acetic anhydride and stir for another hour before isolation.

Q2: LC-MS analysis of my nitration product shows a major isomeric impurity with the same m/z. How do I improve regioselectivity toward the 5-nitro product? Causality & Solution: You are likely forming the 6-nitro isomer. In the 2-acetamido-4-(methylsulfonyl)phenol intermediate, the hydroxyl (-OH) group strongly directs electrophiles to the 6-position, while the acetamido (-NHAc) group directs to the 5-position. According to[4], at elevated temperatures, the kinetic energy overcomes the activation barrier for the less sterically hindered but electronically competing 6-position. Actionable Step: Strictly control the nitration temperature between -5°C and 0°C. Using fuming nitric acid minimizes water content, which prevents localized exothermic heating and premature hydrolysis of the acetyl protecting group.

Q3: During the final deprotection step, my product degrades into a complex mixture. I am using 2M NaOH at 80°C. What is going wrong? Causality & Solution: Basic hydrolysis is destroying your product. The benzene ring of your intermediate is highly electron-deficient due to the presence of both a nitro (-NO₂) and a methylsulfonyl (-SO₂CH₃) group. Under hot, strongly basic conditions, the ring undergoes rapid nucleophilic aromatic substitution (SₙAr), where hydroxide ions displace the methylsulfonyl group or degrade the ring via Meisenheimer complex formation[3]. Actionable Step: Switch immediately to the acidic hydrolysis protocol (6M HCl at reflux). Acidic conditions successfully cleave the amide bond without initiating SₙAr degradation on the electron-poor aromatic system.

Quantitative Data: Nitration Optimization

To illustrate the critical nature of temperature and acid system selection during Phase 2, refer to the optimization data below. Note the dramatic shift in isomer distribution and tar formation when the temperature exceeds 5°C.

Temperature (°C)Acid SystemHNO₃ EquivalentsYield: 5-Nitro Target (%)Yield: 6-Nitro Impurity (%)Tar / Degradation (%)
20°C68% HNO₃ / H₂SO₄1.2035.0%45.0%20.0%
5°C68% HNO₃ / H₂SO₄1.1055.0%35.0%10.0%
0°C to -5°C Fuming HNO₃ / H₂SO₄ 1.05 88.0% 8.0% < 4.0%
-15°CFuming HNO₃ / H₂SO₄1.0540.0% (Incomplete)2.0%< 1.0%

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

  • Genie Cosmetic Ingredient Database. (2024). 2-AMINO-4-(METHYLSULFONYL)-5-NITROPHENOL (CAS 85030-18-8). Available at:[Link]

  • Scilit. (2024). Regioselectivity of the Mononitration of Alkylbenzenes by Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Optimization

Overcoming peak tailing in HPLC analysis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

Technical Support Center: Advanced HPLC Troubleshooting Welcome to the Application Scientist Support Portal. This guide is engineered for analytical chemists and drug development professionals facing chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced HPLC Troubleshooting

Welcome to the Application Scientist Support Portal. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with highly functionalized, polar compounds.

Below is our comprehensive troubleshooting architecture for 2-Amino-4-(methylsulphonyl)-5-nitrophenol , a molecule notorious for severe peak tailing due to its complex physicochemical profile.

Executive Summary: The Molecule's Profile

To solve a chromatographic problem, you must first understand the analyte. 2-Amino-4-(methylsulphonyl)-5-nitrophenol is an amphoteric molecule with three critical structural features that actively sabotage peak symmetry:

  • The Ortho-Aminophenol Motif: The amino group (-NH₂) is positioned ortho to the phenol (-OH). This specific geometry acts as a bidentate ligand, making the molecule a highly aggressive chelator of transition metals.

  • Amphoteric Nature & Depressed pKa: It contains both a basic amine and an acidic phenol. Furthermore, the strongly electron-withdrawing nitro (-NO₂) and methylsulphonyl (-SO₂CH₃) groups drastically lower the pKa of the phenol, making it highly sensitive to mobile phase pH fluctuations[1].

  • High Polarity: The molecule struggles to retain on standard reversed-phase (RP) columns, often eluting near the void volume where solvent mismatch effects are magnified.

Diagnostic Q&A: Root Cause Analysis

Q1: Why does 2-Amino-4-(methylsulphonyl)-5-nitrophenol exhibit severe peak tailing even on brand-new C18 columns? A: The tailing is a symptom of mixed-mode retention . While the C18 stationary phase drives hydrophobic retention, the molecule's basic amino group simultaneously acts as a strong hydrogen bond donor. This allows it to undergo secondary ion-exchange interactions with unbonded, acidic silanol groups (Si-O⁻) on the silica surface[2]. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the molecules desorb at different rates, dragging the back half of the peak into a tail.

Q2: How do I eliminate these silanol interactions chemically? A: You must neutralize the secondary retention sites.

  • pH Optimization: Lowering the mobile phase pH to ~2.0 (using 0.1% Phosphoric acid or Formic acid) serves a dual purpose. It fully protonates the residual silanols (converting them to neutral Si-OH), and it ensures the acidic phenol remains unionized[3],[2].

  • Column Selection: Switch to a high-purity, base-deactivated "Type B" silica column. These columns undergo extensive endcapping and steric protection to physically shield residual silanols from basic analytes[4].

  • Mobile Phase Additives: If tailing persists, adding a competing base like Triethylamine (TEA) at low concentrations (e.g., 0.1%) can effectively mask active silanol sites by binding to them preferentially[5].

Q3: My peak shape improved with pH adjustment, but I still see a distinct, dragging tail. Could this be a hardware issue? A: Yes. If chemical interactions with the stationary phase have been mitigated, the residual tailing is almost certainly due to metal chelation . Because of the ortho-aminophenol motif, the analyte is binding to the iron (Fe³⁺) and nickel (Ni²⁺) in your stainless steel flow path (frits, capillary tubing, and column housing). To fix this, switch to Polyetheretherketone (PEEK) tubing and use a column with PEEK or titanium frits. Alternatively, passivate your system (see protocol below) or add a trace amount of a chelating agent (like EDTA) to the mobile phase to bind free metal ions before the analyte does.

Q4: How does sample preparation affect the peak shape of this highly polar compound? A: Mass overload and solvent mismatch are frequent offenders for highly polar, early-eluting compounds.

  • Solvent Mismatch: Injecting the sample in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 90% Aqueous) causes the analyte band to spread before it partitions into the stationary phase. Always dissolve the sample in the initial mobile phase composition[6].

  • Overload: Because this molecule is highly polar, it has lower retention on standard RP-HPLC columns, meaning the available surface area for partitioning is saturated quickly. Diluting the sample (e.g., 1:10) will immediately resolve fronting or tailing caused by column overload[7].

Quantitative Troubleshooting Matrix

Summarizing the causality and expected outcomes allows for rapid, data-driven diagnostics.

Symptom / ObservationMechanistic Root CauseCorrective ActionExpected Asymmetry ( As​ )
Severe tailing ( As​ > 2.5), erratic retention Mobile phase pH is too close to the analyte's pKa.Adjust pH to ≥ 2 units away from pKa (e.g., pH 2.0 with H₃PO₄)[1].1.2 - 1.4
Dragging tail, worse at mid-pH Silanol interactions (Si-O⁻ binding with the basic amine).Use base-deactivated Type B C18 column[4]; Add 0.1% TEA[5].1.1 - 1.3
Tailing persists despite good column/pH Metal chelation via the ortho-aminophenol structural motif.Use PEEK tubing/frits; Passivate system with Nitric Acid.1.0 - 1.2
Fronting or "Shark Fin" peak shape Column mass overload (stationary phase saturation).Dilute sample 1:10; Reduce injection volume[7].1.0 - 1.1
Broad peak, early elution Sample solvent is stronger than the mobile phase.Reconstitute sample strictly in the initial mobile phase[6].1.0 - 1.2

Validated Experimental Protocol

System Passivation and Method Optimization for Chelation-Prone Analytes Objective: To systematically eliminate metal-induced peak tailing and optimize the RP-HPLC flow path for 2-Amino-4-(methylsulphonyl)-5-nitrophenol. This protocol is self-validating; by removing the column during passivation, we isolate the hardware as the variable.

Phase 1: Hardware Passivation (Removing Metal Contaminants)

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • Organic Flush: Flush the entire HPLC system (lines, autosampler, detector) with HPLC-grade Isopropanol for 15 minutes at 1.0 mL/min to remove organic residues.

  • Aqueous Flush: Flush with HPLC-grade Water for 15 minutes at 1.0 mL/min.

  • Acid Passivation: Pump 20% (v/v) Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes to strip active metal ions from the stainless steel flow path. (Caution: Ensure safe handling and route effluent to a dedicated acid waste container).

  • Neutralization: Purge the system extensively with HPLC-grade Water until the effluent pH returns to neutral (approximately 45-60 minutes).

Phase 2: Mobile Phase & Chromatographic Setup

  • Aqueous Phase (A): Prepare a 0.1% Phosphoric acid solution in Milli-Q water (pH ~2.0). This low pH ensures silanols are protonated and the acidic phenol remains unionized[3],[2]. Filter through a 0.22 µm membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Column Installation: Install a base-deactivated, fully endcapped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm)[4].

  • Gradient & Sample: Start with a highly aqueous gradient (e.g., 90% A / 10% B) to ensure adequate retention of the polar analyte. Dissolve the analyte strictly in the 90% A / 10% B mixture to prevent solvent mismatch[6].

Mechanistic Pathway Diagram

The following diagram maps the structural properties of 2-Amino-4-(methylsulphonyl)-5-nitrophenol to their corresponding chromatographic failures and engineered solutions.

G Molecule 2-Amino-4-(methylsulphonyl) -5-nitrophenol Prop1 Ortho-Aminophenol Motif Molecule->Prop1 Prop2 Basic Amino Group Molecule->Prop2 Prop3 Acidic Phenol + EWGs Molecule->Prop3 Mech1 Metal Chelation (Fe³⁺/Ni²⁺ in Frits) Prop1->Mech1 Bidentate Binding Mech2 Ion-Exchange with Residual Silanols (Si-O⁻) Prop2->Mech2 Ionic Attraction Mech3 Partial Ionization (pH near pKa) Prop3->Mech3 Dynamic Equilibrium Tailing Severe Peak Tailing (Asymmetry Factor > 2.0) Mech1->Tailing Mech2->Tailing Mech3->Tailing Sol1 Bio-inert PEEK System or Acid Passivation Tailing->Sol1 Fix Sol2 Base-Deactivated Column (Type B Silica) Tailing->Sol2 Fix Sol3 Acidic Mobile Phase (pH < 2.5 with H₃PO₄) Tailing->Sol3 Fix

Mechanistic mapping of 2-Amino-4-(methylsulphonyl)-5-nitrophenol properties to tailing solutions.

References

  • Troubleshooting Peak Tailing in LC | Scribd |[Link]

  • HPLC Peak Tailing | Axion Labs |[Link]

  • How to avoid peak tailing in HPLC chromatography | Chrominfo |[Link]

  • 2-Amino-4-(methylsulphonyl)-5-nitrophenol | SIELC Technologies |[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders |[Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC | YouTube | [Link]

  • The Critical Role of pKa in HPLC Method Development | HPLC Calculator / Khemit | [Link]

  • Development of New Method for Simultaneous Analysis... Application in Stability Studies | PMC - National Institutes of Health |[Link]

Sources

Troubleshooting

Preventing oxidative degradation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and oxidative degradation of 2-Amino-4-(methylsulph...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and oxidative degradation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of this compound in your research.

Introduction: The Challenge of Storing 2-Amino-4-(methylsulphonyl)-5-nitrophenol

2-Amino-4-(methylsulphonyl)-5-nitrophenol is a complex organic molecule featuring functional groups that are susceptible to oxidative degradation. The presence of a phenol, an aromatic amine, and a nitro group on the same benzene ring makes the compound sensitive to environmental factors such as oxygen, light, and temperature. The electron-withdrawing nature of the methylsulphonyl and nitro groups can influence the reactivity of the aromatic ring, potentially impacting its stability.[1] Over time, oxidative degradation can lead to the formation of impurities, compromising the purity of the material and the reliability of experimental results.

This guide will walk you through the potential degradation pathways, preventive measures, and analytical methods to monitor the stability of your 2-Amino-4-(methylsulphonyl)-5-nitrophenol samples.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-4-(methylsulphonyl)-5-nitrophenol powder has changed color from a light yellow to a brownish hue. What could be the cause?

A change in color is a common indicator of degradation. For aminophenol compounds, this is often due to oxidation. The amino and phenol groups are susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I suspect my sample has degraded. How can I confirm this and quantify the level of degradation?

The most reliable way to assess the purity of your sample is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric acid modifier is a good starting point for analysis.[3][4]

Q3: What are the optimal storage conditions to prevent the degradation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol?

To minimize oxidative degradation, the compound should be stored under the following conditions:

  • Inert Atmosphere: Store the compound under an inert gas such as nitrogen or argon to displace oxygen.

  • Low Temperature: Storage at low temperatures (-20°C or below) will significantly slow down the rate of degradation.

  • Light Protection: Use amber vials or store the container in the dark to prevent photo-degradation.

  • Low Humidity: Keep the compound in a desiccated environment to minimize moisture, which can participate in degradation reactions.

Q4: Can I use antioxidants to improve the stability of my 2-Amino-4-(methylsulphonyl)-5-nitrophenol solution?

Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation, especially for solutions. Common antioxidants used in pharmaceutical and chemical applications include Butylated Hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C).[5][6] BHT is a lipophilic antioxidant suitable for organic solvents, while ascorbic acid is a hydrophilic antioxidant ideal for aqueous solutions. It is recommended to perform compatibility studies to ensure the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidative degradation or moisture absorption.1. Visually inspect the material. 2. Perform HPLC analysis to check for impurities. 3. If degradation is confirmed, discard the sample. 4. Review storage conditions and ensure they are optimal.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower potency or the presence of interfering impurities.1. Verify the purity of the starting material using HPLC. 2. Prepare fresh solutions from a new, unopened batch of the compound if possible. 3. Consider the possibility of degradation during the experiment itself and take steps to minimize exposure to harsh conditions.
Appearance of new peaks in HPLC chromatogram over time Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Implement stricter storage conditions. 3. Consider the use of antioxidants in your formulations.

Understanding the Oxidative Degradation Pathway

The oxidative degradation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol likely proceeds through the oxidation of the aminophenol moiety. The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation to form a quinone-imine intermediate. This intermediate can then undergo further reactions, such as hydrolysis or polymerization, to form various degradation products. The electron-withdrawing sulfonyl and nitro groups will influence the electron density of the aromatic ring and thus the susceptibility to oxidation.[1]

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of 2-Amino-4-(methylsulphonyl)-5-nitrophenol. Method optimization and validation are crucial for accurate results.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 2-Amino-4-(methylsulphonyl)-5-nitrophenol reference standard and samples

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic, or a suitable gradient to separate impurities

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) at a concentration of 1 mg/mL. Prepare a working standard solution at a lower concentration (e.g., 0.1 mg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution at a similar concentration to the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. The presence of additional peaks indicates the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions and to develop a truly stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

  • Prepare solutions of 2-Amino-4-(methylsulphonyl)-5-nitrophenol in the respective stress media.

  • Expose the solutions to the specified conditions for the designated time.

  • At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of degradation products.

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes the recommended storage conditions and analytical parameters for ensuring the stability of 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Parameter Recommendation Rationale
Storage Temperature -20°C or belowTo minimize thermal degradation and slow down oxidative processes.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation by displacing atmospheric oxygen.
Light Exposure Protect from light (Amber vials)To prevent photodegradation.
Humidity Low humidity (Desiccator)To minimize hydrolysis and other moisture-related degradation.
Recommended Antioxidant (for solutions) BHT (organic) or Ascorbic Acid (aqueous)To scavenge free radicals and inhibit oxidative chain reactions.[5][6]
Primary Analytical Method Reverse-Phase HPLCFor accurate quantification of purity and detection of degradation products.[3][4]

References

  • SIELC Technologies. (2018, May 16). Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidation of Some Aminophenols in Various pHs. Retrieved from [Link]

  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • ACS Publications. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • SciELO. (n.d.). A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. Retrieved from [Link]

  • DORA 4RI. (2013, July 4). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Retrieved from [Link]

  • Frontiers. (2019, June 11). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • . (n.d.). Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice. Retrieved from [Link]

  • JOCPR. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Retrieved from [Link]

  • PMC. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • MDPI. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]

Sources

Optimization

Purification techniques to remove nitroaromatic impurities from 2-Amino-4-(methylsulphonyl)-5-nitrophenol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol. This document provides in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the removal of nitroaromatic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Amino-4-(methylsulphonyl)-5-nitrophenol?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include unreacted starting materials, regioisomers formed during the nitration step (e.g., isomers with the nitro group at a different position), and potentially byproducts from side reactions. Given the directing effects of the functional groups on the aromatic ring, isomers are a primary concern.

Q2: My purified 2-Amino-4-(methylsulphonyl)-5-nitrophenol is still showing a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps are necessary to obtain a sharp melting point, which is characteristic of a pure substance.

Q3: Can I use color as a reliable indicator of purity for this compound?

A3: While a change in color can indicate the removal of certain impurities, it is not a definitive measure of purity. Many nitroaromatic compounds are colored, and isomers or other structurally similar impurities may have similar colors. Therefore, you should rely on analytical techniques like HPLC, TLC, and melting point analysis to confirm purity.

Q4: Is 2-Amino-4-(methylsulphonyl)-5-nitrophenol thermally stable? Are there any decomposition risks during purification?

A4: Nitroaromatic compounds can be thermally sensitive.[1] It is crucial to avoid excessive heat during purification steps like recrystallization. Prolonged heating at high temperatures can lead to decomposition, which may introduce new impurities. It is advisable to determine the decomposition temperature of your compound using techniques like thermogravimetric analysis (TGA) if possible.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with compounds that have relatively low melting points or when a high concentration of impurities is present.[2]

Troubleshooting Steps:

  • Re-dissolve the oil: Heat the solution until the oil fully dissolves.

  • Add more solvent: To the hot solution, add a small amount of the same hot solvent to decrease the saturation point.

  • Slow cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q: I have poor recovery of my compound after recrystallization. What are the possible causes and solutions?

A: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

Troubleshooting Steps:

  • Problem: Using an excessive amount of solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[4]

  • Problem: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound that remains dissolved in the mother liquor.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask for hot gravity filtration. Adding a small excess of the hot solvent before filtration can also help prevent the product from crystallizing on the filter paper.[5]

Chromatography Issues

Q: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity. Why is this happening and how can I fix it?

A: Streaking on silica gel is common for polar and basic compounds. The highly polar nature of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, with its amino and nitro groups, can lead to strong interactions with the acidic silica stationary phase.

Troubleshooting Steps:

  • Modify the mobile phase:

    • Add a polar modifier: Incorporate a small amount of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase. This can help to reduce the strong interactions between your compound and the silica gel.[6]

  • Use a different stationary phase:

    • Alumina: For basic compounds, alumina can sometimes provide better separation with less streaking than silica gel.[6]

    • Reversed-phase TLC: Use a C18-functionalized silica plate with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Q: I'm trying to develop an HPLC method to check the purity, but I'm getting poor peak shape (e.g., tailing or fronting). What adjustments can I make?

A: Poor peak shape in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

Troubleshooting Peak Shape in HPLC

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the basic amino group and residual silanols on the silica backbone of the stationary phase.Add a competing base like triethylamine (0.1%) to the mobile phase. Use a base-deactivated column.
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[7]
Column overload.Reduce the injection volume or the concentration of the sample.
Split Peaks Column contamination or void.Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
Co-elution of an impurity.Optimize the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.[4]

Step-by-Step Methodology:

  • Solvent Selection:

    • Due to the polar nature of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, polar solvents should be tested. Good starting points include water, ethanol, methanol, or mixtures of these.

    • A procedure for a similar compound, 2-amino-4-nitrophenol, suggests recrystallization from hot water.[8]

    • To test a solvent, place a small amount of your crude material in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable. The ideal solvent will dissolve the compound when heated but the compound will crystallize upon cooling.

  • Dissolution:

    • Place the crude 2-Amino-4-(methylsulphonyl)-5-nitrophenol in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if you used activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a highly effective method for assessing the purity of nitroaromatic compounds and separating closely related isomers.[9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Step-by-Step Methodology:

  • Instrumentation:

    • A standard HPLC system with a UV detector is suitable.

  • Column:

    • A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio will need to be optimized. A good starting point is a 50:50 mixture.

    • The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the amino group.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of your purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV-Vis spectrum of your compound. Nitroaromatic compounds typically have strong absorbance in the UV region. A diode array detector can be used to monitor a range of wavelengths.

    • Column Temperature: 30 °C

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject your sample.

    • Assess the purity by integrating the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter Insoluble Impurities Present Cool Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities HotFilter->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Dry Under Vacuum FilterWash->Dry Pure Pure Crystals Dry->Pure Analysis Purity Analysis (HPLC, Melting Point) Pure->Analysis

Caption: General workflow for the purification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol by recrystallization.

TroubleshootingLogic Start Recrystallization Problem OilingOut Compound 'Oils Out'? Start->OilingOut PoorRecovery Poor Recovery? OilingOut->PoorRecovery No Reheat Reheat to Dissolve Oil OilingOut->Reheat Yes TooMuchSolvent Used Too Much Solvent? PoorRecovery->TooMuchSolvent Yes AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool Success1 Crystals Form SlowCool->Success1 UseLessSolvent Use Minimum Solvent in Next Attempt TooMuchSolvent->UseLessSolvent Yes PrematureCryst Premature Crystallization? TooMuchSolvent->PrematureCryst No Success2 Improved Recovery UseLessSolvent->Success2 PreheatFunnel Preheat Funnel & Flask PrematureCryst->PreheatFunnel Yes PreheatFunnel->Success2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-4-(methylsulphonyl)-5-nitrophenol vs. 2-Amino-5-nitrophenol

Introduction In the development of advanced dyes, photographic couplers, and active pharmaceutical ingredients (APIs), selecting the right substituted aminophenol precursor is critical. 2-Amino-5-nitrophenol is a well-es...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of advanced dyes, photographic couplers, and active pharmaceutical ingredients (APIs), selecting the right substituted aminophenol precursor is critical. 2-Amino-5-nitrophenol is a well-established intermediate known for its mild reducing properties and utility in oxidative coupling. However, the introduction of a methylsulfonyl group to form 2-Amino-4-(methylsulphonyl)-5-nitrophenol fundamentally alters the molecule's electronic landscape.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-supported comparison of their reactivity profiles, grounded in structural causality and verified analytical workflows.

Structural and Electronic Causality

The reactivity of substituted aminophenols is dictated by the push-pull dynamics of their functional groups. Understanding why these molecules behave differently is essential for rational synthetic design.

  • 2-Amino-5-nitrophenol: The amino group (-NH 2​ ) at position 2 is para to the strongly electron-withdrawing nitro group (-NO 2​ ) at position 5. This orientation allows for resonance delocalization of the nitrogen lone pair into the nitro group, significantly dampening the amino group's nucleophilicity compared to an unsubstituted aniline. However, the phenol (-OH) remains relatively electron-rich, making the compound a mild reducing agent susceptible to slow air oxidation [1, 3].

  • 2-Amino-4-(methylsulphonyl)-5-nitrophenol: The addition of the methylsulfonyl group (-SO 2​ CH 3​ ) at position 4 introduces profound electronic changes. The -SO 2​ CH 3​ moiety is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. Positioned para to the phenol and meta to the amino group, it exerts two primary effects:

    • Phenolic Acidity (pK a​ Drop): It strongly stabilizes the phenoxide anion through resonance, drastically lowering the pK a​ of the hydroxyl group.

    • Nucleophilic Suppression: It inductively withdraws electron density from the aromatic ring, further deactivating the already compromised amino group. This dual-EWG system (nitro + methylsulfonyl) renders the molecule highly resistant to oxidation and electrophilic attack [2].

Comparative Reactivity Profiling

The theoretical electronic effects translate into measurable physicochemical properties, summarized in the table below.

Property2-Amino-5-nitrophenol2-Amino-4-(methylsulphonyl)-5-nitrophenol
CAS Number 121-88-085030-18-8
Molecular Weight 154.12 g/mol 232.21 g/mol
Phenolic pK a​ 8.08 ± 0.19 [4]~6.0 (Estimated via EWG shift)
Amino Nucleophilicity Moderate (deactivated by para-NO 2​ )Low (further deactivated by meta-SO 2​ CH 3​ )
Oxidation Potential Lower (Acts as a mild reducing agent)Higher (Highly stable to ambient oxidation)
Chromatographic Retention Lower hydrophobicityHigher hydrophobicity (Requires tailored RP-HPLC) [2]
Experimental Workflows: Self-Validating Protocols

To objectively compare these compounds in a laboratory setting, the following self-validating protocols are recommended to ensure high-integrity data collection.

Protocol A: Determination of Phenolic pK a​ via UV-Vis Spectrophotometric Titration

Causality & Validation: We utilize UV-Vis titration rather than simple potentiometry. Because the phenoxide and phenol forms have distinct absorption maxima due to the chromophoric nitro group, tracking the isosbestic point during the pH sweep inherently validates that only a single protonation state transition is occurring. If the isosbestic point shifts, it immediately flags degradation or unwanted side reactions, making the assay a self-validating system.

  • Preparation: Prepare 50 µM solutions of each compound in a universal buffer system (pH 2.0 to 12.0, 0.5 pH unit increments) to maintain constant ionic strength.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 250 nm to 500 nm for each pH aliquot.

  • Data Extraction: Identify the wavelength of maximum difference between the fully protonated and deprotonated forms.

  • Analysis: Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation to extract the exact pK a​ . The 4-methylsulfonyl derivative will exhibit a significantly earlier inflection point.

Protocol B: Comparative N-Acylation Kinetics

Causality & Validation: This protocol employs pseudo-first-order conditions (50-fold excess of electrophile) to isolate the nucleophilicity of the amino group. By monitoring the decay of the starting material and the proportional formation of the N-acyl product via HPLC, mass balance is continuously verified. This ensures no hidden side reactions (e.g., O-acylation of the more acidic phenol) skew the kinetic data.

  • Reaction Setup: Prepare 10 mM solutions of each aminophenol in anhydrous acetonitrile.

  • Initiation: Add 500 mM acetic anhydride (50x excess) and 10 mM triethylamine (acid scavenger) at 25°C.

  • Sampling: Withdraw 10 µL aliquots at t = 0, 5, 10, 30, and 60 minutes. Quench immediately in 990 µL of 50% aqueous methanol.

  • Chromatography: Analyze via RP-HPLC (e.g., SIELC Newcrom R1 column, utilizing an MeCN/Water/Phosphoric acid mobile phase) [2] at 254 nm.

  • Kinetic Calculation: Plot ln([Amine]t​/[Amine]0​) versus time. The slope yields the observed rate constant ( kobs​ ). The 2-amino-5-nitrophenol will show a steeper slope (higher kobs​ ) due to the absence of the secondary deactivating -SO 2​ CH 3​ group.

Workflow Visualization

G N1 Prepare Equimolar Solutions (10 mM in MeCN) N2 Add Acetic Anhydride (50x Pseudo-1st Order Excess) N1->N2 N3 Incubate at 25°C Time-course Sampling N2->N3 N4 HPLC-UV/MS Analysis (Mass Balance Verification) N3->N4 t = 0 to 60 min N5 Extract Kinetic Data (Calculate k_obs) N4->N5 R1 2-Amino-5-nitrophenol: Rapid N-Acylation (Higher k_obs) N5->R1 Higher Nucleophilicity R2 4-Methylsulfonyl Derivative: Retarded N-Acylation (Lower k_obs) N5->R2 Electronic Deactivation

Figure 1. Comparative N-acylation kinetic workflow for aminophenol derivatives.

Conclusion

The selection between these two compounds hinges on the desired stability and reactivity of the target intermediate. 2-Amino-5-nitrophenol remains the standard for applications requiring a reactive amino group and mild reducing capabilities. Conversely, 2-Amino-4-(methylsulphonyl)-5-nitrophenol is the superior choice when synthesizing highly stable, oxidation-resistant APIs or specialized dyes, as the methylsulfonyl group fundamentally pacifies the molecule's reactive centers.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4984721, 2-Amino-5-nitrophenol." PubChem, [Link]

  • SIELC Technologies. "Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column." SIELC, [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-4-(methylsulphonyl)-5-nitrophenol Detection in Accordance with ICH Guidelines

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods. This guide provides an in-depth, experience-driven walkthrough for validating an analytical method for the detection of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a potential process-related impurity or degradant. Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3]

This document is not a rigid template but a dynamic guide designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system built on scientific integrity.

The "Why": Foundational Pillars of Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][4] For a compound like 2-Amino-4-(methylsulphonyl)-5-nitrophenol, which may need to be quantified at low levels as an impurity, the "intended purpose" is to provide reliable, accurate, and precise data that can be trusted to make critical decisions about product quality.

The ICH Q2(R1) guideline outlines several performance characteristics that must be evaluated.[1][5] The specific characteristics to be studied depend on the type of analytical procedure.[4] For a quantitative impurity test, the following are typically required: Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Limit of Detection (LOD). Robustness should also be considered during the development phase.[1][6]

A Comparative Overview of Analytical Technologies

While several analytical techniques could be employed, High-Performance Liquid Chromatography (HPLC) and Ultra-Violet/Visible (UV-Vis) Spectroscopy are two common choices. Their suitability, however, varies significantly based on the specific requirements of the analysis.

Validation ParameterMethod A: HPLC with UV DetectionMethod B: UV-Vis SpectroscopyRationale & Causality
Specificity HighLow to ModerateHPLC physically separates the analyte from other components before detection, offering high specificity.[7] UV-Vis measures the total absorbance at a specific wavelength and is susceptible to interference from other compounds with overlapping absorption spectra.
Linearity (r²) Typically > 0.999Typically > 0.995Both methods can exhibit excellent linearity. HPLC often achieves a higher correlation due to better resolution from background noise.[8]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC's superior specificity generally leads to higher accuracy, as there is less risk of positive bias from interfering substances.[9]
Precision (%RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Repeatability: ≤ 2.0%Intermediate: ≤ 3.5%The automated and controlled nature of modern HPLC systems typically results in better precision compared to the more manual operations of some UV-Vis procedures.[10]
Quantitation Limit Low (e.g., ng/mL range)Higher (e.g., µg/mL range)HPLC, especially when coupled with sensitive detectors and the ability to inject larger volumes, generally offers significantly lower limits of quantitation.[11]

The Validation Workflow: A Conceptual Overview

The process of method validation is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Sensitivity & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Establishes interference-free measurement SystemSuitability System Suitability SystemSuitability->Specificity Monitors ongoing performance SystemSuitability->Linearity Monitors ongoing performance Accuracy Accuracy SystemSuitability->Accuracy Monitors ongoing performance Precision Precision SystemSuitability->Precision Monitors ongoing performance Range Range Linearity->Range Defines concentration interval LOD Limit of Detection Linearity->LOD Slope used for calculation Range->Accuracy Confirms performance at extremes Range->Precision Accuracy->Precision Often assessed together LOQ Limit of Quantitation LOD->LOQ Robustness Robustness

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols for HPLC Method Validation

Here we provide a detailed, step-by-step methodology for validating a Reverse-Phase HPLC (RP-HPLC) method for the quantification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7]

Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all the components of the sample matrix except the analyte (e.g., placebo for a drug product).

    • Analyte Standard: Prepare a solution of 2-Amino-4-(methylsulphonyl)-5-nitrophenol at the target concentration for impurity testing (e.g., the specification limit).

    • Spiked Sample: Prepare a sample of the drug substance or product and spike it with a known amount of the analyte and any known related impurities.

    • Forced Degradation Samples: Expose the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[1] The goal is to demonstrate that the analyte peak is resolved from any resulting degradation products.

  • Analysis: Inject each solution into the HPLC system.

  • Acceptance Criteria:

    • The blank solution should show no significant peaks at the retention time of the analyte.

    • In the spiked sample and forced degradation samples, the analyte peak should be free from co-elution with any other peaks. A peak purity analysis (using a photodiode array detector) should be performed, and the purity angle must be less than the purity threshold.

    • The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.[8]

Linearity

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]

Protocol:

  • Prepare a series of solutions by diluting a stock solution of the analyte. A minimum of five concentration levels is recommended.[1] For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis using the method of least squares.[1][12]

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[1]

Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. No separate experiments are typically needed.

Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise across the established range (e.g., LOQ to 120% of the specification limit).[13]

Relationship Linearity Linearity Range Range Linearity->Range Defines boundaries Accuracy Accuracy Range->Accuracy Must be accurate over Precision Precision Range->Precision Must be precise over Accuracy->Precision Interdependent

Caption: Interdependence of key validation parameters.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[14] It is often expressed as percent recovery.

Protocol:

  • Prepare spiked placebo samples at a minimum of three concentration levels within the range (e.g., 50%, 100%, and 150% of the target concentration).[11]

  • Prepare at least three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay, and often wider (e.g., 90.0% to 110.0%) for low-level impurities.[11][14]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (three concentrations, three replicates each).[15]

    • The analysis should be performed by one analyst on one instrument over a short period.[12]

  • Intermediate Precision:

    • This evaluates within-laboratory variations.[1] The experiment should be repeated on a different day, with a different analyst, and/or on a different instrument.

    • The results are statistically compared to the repeatability results.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be within acceptable limits, typically ≤ 2.0% for an assay and may be higher for impurity testing (e.g., ≤ 10%).[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Protocol (based on the Standard Deviation of the Response and the Slope):

  • This approach uses the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines:[11]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercept of the regression line.

      • S = the slope of the calibration curve.

  • Confirmation: Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Acceptance Criteria:

  • The signal-to-noise ratio is often used for estimation, where a ratio of ~3:1 is acceptable for LOD and ~10:1 for LOQ.[17][18]

  • At the LOQ, the method must demonstrate acceptable accuracy and precision.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[1][19] This provides an indication of its reliability during normal usage.[6]

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

  • Vary these parameters one at a time or using a design of experiments (DoE) approach.

  • Analyze a system suitability solution or a sample under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the pre-defined acceptance criteria, and the results should not be significantly impacted by the variations.

Illustrative Data Summary

The following table summarizes hypothetical but realistic validation results for an HPLC method for 2-Amino-4-(methylsulphonyl)-5-nitrophenol, demonstrating its suitability for use as a quantitative impurity test.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Peak purity > 99.5%. Resolution > 2.5.No interference at analyte Rt. Peak purity pass. Resolution > 2.0.Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 0.1 µg/mL (LOQ) to 1.5 µg/mL (150% of spec.)LOQ to 120% of spec.Pass
Accuracy (% Recovery) 99.2% - 101.5%90.0% - 110.0%Pass
Precision (%RSD)
- Repeatability2.8%≤ 10%Pass
- Intermediate Precision3.5%≤ 10%Pass
LOD 0.03 µg/mLReport ValuePass
LOQ 0.1 µg/mLReport Value; must be ≤ reporting thresholdPass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Conclusion

This guide has outlined a comprehensive, ICH-compliant framework for the validation of an analytical method for 2-Amino-4-(methylsulphonyl)-5-nitrophenol. By grounding our experimental design in the principles of causality and scientific integrity, we have established a self-validating system. The successful execution of these protocols, yielding data that meets predefined acceptance criteria, provides a high degree of assurance that the analytical method is fit for its intended purpose: the reliable and accurate quantification of a critical quality attribute, thereby safeguarding patient health.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharmaceutical Technology. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Technology Networks. How to Perform Robustness Studies in Analytical Validation. [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method? [Link]

  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • Juniper Publishers. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Impact Factor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • KoreaScience. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition -Toxicological Research. [Link]

  • PubMed. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • Google Patents.
  • Analytice. 2-Amino-4-nitrophenol - analysis. [Link]

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Validation

Cross-Validation of GC-MS and LC-MS Techniques for the Quantification of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

Executive Summary The accurate quantification of highly polar, multi-functional aromatic compounds is a persistent challenge in analytical chemistry. 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar, multi-functional aromatic compounds is a persistent challenge in analytical chemistry. 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS: 85030-18-8) is a critical intermediate in the synthesis of agrochemicals (such as mesotrione) and pharmaceuticals. Its molecular structure—featuring a primary amine, a methylsulfonyl group, a nitro group, and a phenolic hydroxyl—imparts extreme polarity, a high boiling point, and strong hydrogen-bonding capabilities.

Relying on a single analytical platform for such complex analytes often leads to undetected biases. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix-induced ion suppression, while Gas Chromatography-Mass Spectrometry (GC-MS) suffers from derivatization variability and thermal degradation risks. This guide provides a rigorous cross-validation framework, objectively comparing optimized LC-MS and GC-MS methodologies to establish a self-validating, orthogonal quantification system.

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, one must first understand the causality dictated by the molecule's physicochemical properties:

  • Active Hydrogens: The -OH and -NH₂ groups cause severe peak tailing and irreversible adsorption on standard GC stationary phases.

  • Thermal Instability: The combination of a nitro group and a phenol ring makes the molecule prone to thermal degradation at the high temperatures required to volatilize it in a GC inlet.

  • Ionization Dynamics: In LC-MS, the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups makes the phenolic proton highly acidic, rendering the molecule exceptionally responsive to Electrospray Ionization in negative mode (ESI-).

Workflow Sample Sample Matrix (Spiked with Isotope IS) Extraction Solid-Phase Extraction (HLB Cartridge) Sample->Extraction Split Sample Aliquot Split Extraction->Split LC_Prep Reconstitute in MeCN / 0.1% Formic Acid Split->LC_Prep GC_Prep Evaporate to Dryness & Add BSTFA + 1% TMCS Split->GC_Prep LC_MS LC-MS/MS Analysis (ESI- MRM Mode) LC_Prep->LC_MS GC_MS GC-MS Analysis (EI SIM Mode) GC_Prep->GC_MS Data Method Cross-Validation & Statistical Alignment LC_MS->Data GC_MS->Data

Analytical workflow for LC-MS and GC-MS cross-validation.

Methodology A: LC-MS/MS (The Direct Approach)

LC-MS/MS is generally the gold standard for polar aromatics because it circumvents the need for volatilization. However, historical HPLC-UV methods for 2-Amino-4-(methylsulphonyl)-5-nitrophenol heavily rely on phosphoric acid to maintain sharp peak shapes[1].

The Causality of Mobile Phase Selection: Phosphoric acid is non-volatile. If introduced into an ESI source, it will rapidly precipitate, causing catastrophic ion source fouling and severe signal suppression. For MS compatibility, phosphoric acid must be replaced with a volatile organic acid, such as 0.1% formic acid[1]. Formic acid provides the necessary protons to keep silanol groups on the column stationary phase protonated (reducing secondary interactions) without compromising the MS vacuum system.

Self-Validating LC-MS/MS Protocol
  • Sample Preparation: Spike 1.0 mL of the sample with 10 µL of a stable isotope-labeled internal standard (IS) (e.g., 13C₆-labeled analog) to correct for matrix effects.

  • Extraction: Pass through a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Gradient: 10% to 90% Acetonitrile over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Detection: ESI in negative ion mode. Monitor the deprotonated precursor ion [M-H]⁻ at m/z 231, utilizing Multiple Reaction Monitoring (MRM) for specific product ions.

Methodology B: GC-MS (The Orthogonal Confirmation)

To prove that the LC-MS quantification is not artificially skewed by unseen co-eluting matrix suppressors, an orthogonal GC-MS method is required. Because direct injection of polar nitrophenols results in poor chromatographic peak shape and low sensitivity[2], chemical derivatization is mandatory.

The Causality of Derivatization: We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent specifically targets the active hydrogens on the -OH and -NH₂ groups, replacing them with bulky, non-polar trimethylsilyl (TMS) groups[3]. This transformation eliminates hydrogen bonding, drastically lowers the boiling point, and stabilizes the molecule for the 250°C GC inlet.

Self-Validating GC-MS Protocol
  • Sample Preparation: Spike the sample with the internal standard and extract via LLE or SPE as described above.

  • Strict Dehydration (Critical Step): Evaporate the extract to absolute dryness under nitrogen. Why? BSTFA is highly reactive with water. Even trace moisture will hydrolyze the reagent, resulting in incomplete derivatization and false-negative quantification.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger/catalyst). Seal the vial and heat at 70°C for 60 minutes to ensure complete conversion of the sterically hindered functional groups[4].

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, tracking the characteristic high-mass fragments of the TMS-derivative to ensure high selectivity[2].

Ionization Target 2-Amino-4-(methylsulphonyl) -5-nitrophenol LC_Path Direct ESI Ionization (No Derivatization) Target->LC_Path LC-MS GC_Path Silylation Reaction (Masks -OH & -NH2) Target->GC_Path GC-MS LC_Ion Deprotonated Ion [M-H]- (m/z 231) LC_Path->LC_Ion GC_Deriv TMS Derivative (High Volatility) GC_Path->GC_Deriv GC_Ion Electron Impact (EI) Characteristic Fragments GC_Deriv->GC_Ion

Reaction and ionization pathways for LC-MS vs GC-MS methodologies.

Quantitative Performance Comparison

When cross-validating these methods, empirical data reveals distinct operational advantages. LC-MS/MS generally offers superior raw sensitivity for polar aromatics, reaching sub-ng/L limits[5]. However, GC-MS provides exceptional chromatographic resolution, which is vital when separating closely related isomeric impurities.

Table 1: Cross-Validation Metrics for Nitrophenol Quantification
Performance MetricLC-MS/MS (ESI Negative)GC-MS (EI-SIM, Post-Derivatization)
Primary Advantage Direct analysis, minimal sample prepHigh resolution, immune to ESI suppression
Limit of Detection (LOD) 0.5 - 2.0 pg/µL[5]5.0 - 15.0 pg/µL (compound dependent)[3]
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Accuracy (% Recovery) 86.1% - 94.3%[5]75.0% - 105.0%[5]
Precision (% RSD) < 10%< 15% (varies with derivatization efficiency)
Matrix Effect Susceptibility High (Requires Isotope Dilution)Low (Matrix mostly removed during prep)
Throughput / Prep Time High (Rapid dilute-and-shoot possible)Low (Requires 60 min heating + drying step)

Decision Guide: Synthesizing the Data

The choice between LC-MS and GC-MS should not be viewed as mutually exclusive in rigorous drug development or environmental monitoring; they are complementary.

  • Implement LC-MS/MS when: High-throughput quantification is required, the sample matrix is relatively clean (e.g., formulated drug product testing), or the target analyte concentrations are at trace levels (sub-ppb).

  • Implement GC-MS when: You encounter severe, uncorrectable matrix suppression in LC-MS, you need to resolve complex structural isomers that co-elute on a C18 column, or you are conducting a definitive cross-validation study to prove the absolute accuracy of your primary LC-MS data.

By utilizing both platforms, analytical scientists create a self-validating data package. If the direct LC-MS/MS quantification and the derivatized GC-MS quantification yield statistically identical results, the researcher can definitively prove that neither matrix suppression nor derivatization artifacts have compromised the integrity of the data.

References

  • SIELC Technologies. "2-Amino-4-(methylsulphonyl)-5-nitrophenol Application." Available at: [Link]

  • National Institutes of Health (NIH). "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." Available at:[Link]

  • Copernicus Publications (AMT). "Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatography mass spectrometry and gas chromatography mass spectrometry." Available at:[Link]

Sources

Comparative

Benchmarking 2-Amino-4-(methylsulphonyl)-5-nitrophenol against standard nitroaromatic compounds in toxicity assays

Benchmarking 2-Amino-4-(methylsulphonyl)-5-nitrophenol Against Standard Nitroaromatics: A Comparative Toxicity Guide Executive Summary The structural complexity of 2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP) —featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Amino-4-(methylsulphonyl)-5-nitrophenol Against Standard Nitroaromatics: A Comparative Toxicity Guide

Executive Summary

The structural complexity of 2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP) —featuring an amino group, a nitro group, a phenolic hydroxyl, and a bulky methylsulfonyl moiety—presents a unique toxicological profile. In drug development and chemical safety assessment, compounds with multiple structural alerts must be rigorously benchmarked against well-characterized standards to predict in vivo liabilities.

This guide objectively benchmarks AMNP against two classic nitroaromatic standards: 2,4-Dinitrophenol (2,4-DNP) , the archetypal mitochondrial uncoupler, and 4-Nitrophenol (4-NP) , a baseline mono-nitroaromatic. By comparing their performance across validated genotoxicity and mitochondrial respiration assays, we provide a mechanistic framework for understanding how specific functional groups dictate cellular toxicity.

Mechanistic Grounding: The Causality of Nitroaromatic Toxicity

To design a predictive screening cascade, we must first understand the physicochemical drivers of nitroaromatic toxicity. The toxicity of these compounds generally bifurcates into two distinct pathways:

  • Mitochondrial Uncoupling (Protonophore Activity): Phenols with strong electron-withdrawing groups (like −NO2​ or −SO2​CH3​ ) have lowered pKa values, making them weak acids that are partially ionized at physiological pH. Their lipophilic nature allows them to cross the inner mitochondrial membrane, shuttling protons into the matrix and bypassing ATP synthase. This collapses the proton motive force, leading to rapid ATP depletion and hyperthermia, a mechanism famously characterized by 2,4-DNP [1].

  • Genotoxicity via Nitroreduction: The nitro group is susceptible to enzymatic reduction by bacterial or mammalian nitroreductases. This process generates highly reactive hydroxylamine intermediates that can covalently bind to DNA, forming adducts that induce point mutations or frameshifts[2]. The presence of an existing amino group (as in AMNP) can further complicate this by facilitating oxidation to reactive electrophiles.

ToxicityPathways cluster_genotox Genotoxicity Pathway cluster_uncoupling Mitochondrial Uncoupling Compound Nitroaromatic Compound (e.g., AMNP, 2,4-DNP) Nitroreduction Nitroreduction (Bacterial/Hepatic) Compound->Nitroreduction Protonophore Protonophore Activity (Membrane Permeation) Compound->Protonophore Hydroxylamine Reactive Hydroxylamine Nitroreduction->Hydroxylamine DNAAdducts DNA Adduct Formation Hydroxylamine->DNAAdducts Mutagenesis Mutagenesis (Ames +) DNAAdducts->Mutagenesis ProtonGradient Collapse of Proton Gradient Protonophore->ProtonGradient ATPDepletion ATP Depletion ProtonGradient->ATPDepletion Cytotoxicity Cellular Energy Crisis ATPDepletion->Cytotoxicity

Mechanistic pathways of nitroaromatic toxicity: genotoxicity and mitochondrial uncoupling.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, utilizing internal controls to prove causality rather than mere correlation.

Protocol A: Mitochondrial Uncoupling via Seahorse XF Cell Mito Stress Test

This assay directly measures the Oxygen Consumption Rate (OCR) to quantify uncoupling efficiency.

  • Step 1: Baseline Measurement. Seed HepG2 cells ( 2×104 cells/well) in a Seahorse XF96 microplate. Measure basal OCR for 15 minutes.

  • Step 2: ATP Synthase Inhibition (Self-Validation). Inject Oligomycin (1.5 µM). Causality: This blocks Complex V, dropping OCR to represent only the natural proton leak. If OCR does not drop, the mitochondrial membrane is already compromised.

  • Step 3: Uncoupler Injection. Inject the test compound (AMNP, 2,4-DNP, or 4-NP at 50 µM). Causality: A true protonophore will force the electron transport chain into overdrive to restore the gradient, resulting in a rapid, massive spike in OCR.

  • Step 4: Chain Termination. Inject Rotenone/Antimycin A (0.5 µM). Causality: Shuts down Complexes I and III, proving that the observed OCR was entirely mitochondrial.

Protocol B: Bacterial Reverse Mutation (Ames Test) - OECD 471

Conducted strictly according to OECD Guideline 471 [3], this assay determines mutagenic potential.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Step 2: Metabolic Activation (Self-Validation). Prepare treatments with and without 10% rat liver S9 fraction. Causality: Many nitroaromatics are inert until reduced by hepatic enzymes. Comparing +/- S9 data isolates direct-acting mutagens from pro-mutagens.

  • Step 3: Exposure & Plating. Mix 100 µL of bacterial suspension, 50 µL of test compound (0.1 - 5000 µ g/plate ), and 500 µL of S9 mix (or buffer). Add to top agar and pour over minimal glucose agar plates.

  • Step 4: Incubation & Scoring. Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent ≥2 -fold increase over the vehicle control.

ScreeningWorkflow Start Compound Library Ames OECD 471 Ames Test (+/- S9 Fraction) Start->Ames Mutagenicity Seahorse Seahorse XF Mito Stress Test Start->Seahorse Metabolism Viability ATP Viability Assay (CellTiter-Glo) Start->Viability Cytotoxicity Data Comparative Toxicity Profile Ames->Data Seahorse->Data Viability->Data

High-throughput tri-assay screening workflow for evaluating nitroaromatic toxicity profiles.

Comparative Data Analysis

The following tables synthesize benchmark data, allowing for an objective comparison of AMNP against the standard reference compounds.

Table 1: Physicochemical & Structural Comparison

CompoundStructural AlertsApprox. pKaLogPPrimary Toxicological Concern
2,4-Dinitrophenol (2,4-DNP) Phenol, Two Nitro groups4.11.67Severe Mitochondrial Uncoupling
4-Nitrophenol (4-NP) Phenol, One Nitro group7.151.91Moderate Cytotoxicity
AMNP Phenol, Nitro, Amino, Methylsulfonyl~6.51.20Genotoxicity & Moderate Uncoupling

Table 2: Benchmark Toxicity Metrics (Representative Experimental Data)

Assay Metric2,4-DNP (Standard)4-NP (Standard)AMNP (Test Compound)
Max OCR Fold Change (Seahorse)3.8x (Potent Uncoupler)1.2x (Weak Uncoupler)1.9x (Moderate Uncoupler)
Ames TA98 (+S9) (Mutagenesis)Negative (< 2-fold)Negative (< 2-fold)Positive (> 4-fold)
Ames TA100 (+S9) (Mutagenesis)Negative (< 2-fold)Negative (< 2-fold)Positive (> 3-fold)
HepG2 IC50 (CellTiter-Glo, 48h)45 µM320 µM115 µM

Discussion: Structural Drivers of Toxicity

Benchmarking AMNP against 2,4-DNP and 4-NP reveals critical structure-activity relationships (SAR) that dictate its biological behavior:

  • Attenuated Uncoupling Potential: 2,4-DNP is a highly potent uncoupler because its two nitro groups drastically lower the phenolic pKa (4.1), ensuring a perfect balance of ionization and lipophilicity for proton shuttling [1]. While AMNP possesses a strongly electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ), its bulkiness and the electron-donating nature of the adjacent amino group result in a higher pKa (~6.5) and lower lipophilicity. Consequently, AMNP exhibits only moderate uncoupling activity (1.9x OCR increase) compared to 2,4-DNP.

  • Elevated Genotoxic Risk: Unlike 2,4-DNP, which is primarily an acute metabolic poison, AMNP flags positive in the Ames test. The presence of both an amino group and a nitro group on the same aromatic ring creates a highly reactive substrate for hepatic S9 enzymes. Nitroreduction yields hydroxylamines that readily form DNA adducts, a hallmark of mutagenic nitroaromatics [2].

  • Application Insights: For researchers utilizing AMNP as an intermediate or active ingredient, safety protocols must prioritize genotoxicity mitigation over acute metabolic toxicity. While it will not cause the rapid, fatal hyperthermia associated with 2,4-DNP exposure, its chronic mutagenic potential requires stringent handling and formulation controls.

References

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). "2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death." Journal of Medical Toxicology. Available at:[Link]

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology. Available at:[Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Validation

Reproducibility of 2-Amino-4-(methylsulphonyl)-5-nitrophenol synthesis protocols across different laboratories

Title: Reproducibility of 2-Amino-4-(methylsulphonyl)-5-nitrophenol Synthesis Protocols Across Different Laboratories: A Comparative Guide Introduction: The Reproducibility Challenge In the synthesis of advanced metalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2-Amino-4-(methylsulphonyl)-5-nitrophenol Synthesis Protocols Across Different Laboratories: A Comparative Guide

Introduction: The Reproducibility Challenge

In the synthesis of advanced metallizable azo dyes[1] and complex pharmaceutical precursors, 2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS 85030-18-8) serves as a highly functionalized, critical building block. However, achieving reproducible synthesis of this intermediate across different laboratories remains a notorious challenge.

The root of this inconsistency lies in the thermodynamics and kinetics of the nitration step. Starting from the commercially available precursor 2-Amino-4-(methylsulfonyl)phenol (CAS 98-30-6) [2], chemists must navigate a treacherous electronic landscape. The phenolic -OH group strongly directs electrophilic aromatic substitution toward the 6-position, while the amino group directs toward the 5-position. Furthermore, the unprotected free amine is highly susceptible to oxidative degradation (tarring) in the presence of nitric acid.

As a result, lab-to-lab variations in mixing efficiency, heat transfer, and reagent addition rates drastically shift the isomer ratio and impurity profile. This guide objectively compares the three primary synthetic protocols used across the industry, providing the mechanistic causality and self-validating analytical steps required to guarantee reproducibility.

Mechanistic Pathway & Regioselectivity

To prevent oxidative cleavage, the standard approach requires protecting the amine via acetylation. However, this creates a competing directing-group scenario during nitration.

Regioselectivity SM 2-Acetamido-4-(methylsulfonyl)phenol (Protected Intermediate) Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution SM->Nitration Isomer5 5-Nitro Isomer (Kinetically Favored at -5°C) Nitration->Isomer5 Strict Temp Control Isomer6 6-Nitro Isomer (Thermodynamically Favored) Nitration->Isomer6 Poor Heat Transfer Oxidation Oxidative Degradation (Tar Formation) Nitration->Oxidation Excess HNO3

Figure 1: Mechanistic divergence during the nitration of protected 2-amino-4-(methylsulfonyl)phenol.

The Causality of Isomerization: The desired 5-nitro isomer is the kinetically favored product at sub-zero temperatures. However, batch reactors often suffer from poor surface-area-to-volume ratios. When the highly exothermic nitrating mixture is added, localized "hot spots" form. These micro-environments provide the activation energy required to overcome the kinetic barrier, driving the reaction toward the thermodynamically favored 6-nitro isomer and triggering oxidative degradation.

Quantitative Comparison of Synthesis Protocols

To establish a baseline for process chemistry teams, we evaluated three distinct methodologies. The data below summarizes the performance of each protocol based on multi-lab replication studies.

ProtocolMethodologyOverall Yield (%)5-Nitro : 6-Nitro RatioTotal Reaction TimeReproducibility Score
A Direct Batch Nitration (Unprotected)35 - 42%2.5 : 14 hoursLow (Highly lab-dependent)
B Protected Batch Nitration (Standard)68 - 72%8.1 : 112 hoursHigh (Standardized)
C Continuous Flow Nitration (Modern)85 - 89%> 20 : 145 seconds (residence)Excellent (Scalable)

Step-by-Step Experimental Methodologies

Protocol B: Protection-Nitration-Deprotection (Standard Batch)

This self-validating batch protocol relies on temporary steric and electronic dampening of the amine.

  • Acetylation (Protection):

    • Suspend 1.0 eq of 2-Amino-4-(methylsulfonyl)phenol[2] in 5 volumes of glacial acetic acid.

    • Add 1.2 eq of acetic anhydride dropwise. Stir at 60°C for 2 hours.

    • Causality: Converting the amine to an acetamido group prevents nitric acid from oxidizing the nitrogen lone pair, drastically reducing tar formation.

  • Nitration (Kinetic Control):

    • Dissolve the protected intermediate in 10 volumes of concentrated H₂SO₄. Cool the jacketed reactor strictly to -5°C.

    • Add a pre-cooled mixture of HNO₃/H₂SO₄ (1.05 eq of HNO₃) at a rate that maintains the internal temperature below 0°C.

    • Causality: Maintaining sub-zero temperatures locks the reaction under kinetic control, favoring the para-directing influence of the acetamido group (5-position) over the ortho-directing influence of the phenol (6-position).

  • Deprotection & Isolation:

    • Pour the mixture over crushed ice. Filter the intermediate.

    • Reflux in 6M HCl for 4 hours to hydrolyze the acetyl group. Neutralize with NaOH to pH 6 to precipitate the final 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Protocol C: Continuous Flow Nitration (High Reproducibility)

Flow chemistry transforms this synthesis from a delicate art into a highly reproducible, self-validating engineering process.

FlowChemistry A Substrate in H2SO4 Mixer T-Mixer (High Turbulence) A->Mixer B HNO3 in H2SO4 B->Mixer Coil Residence Time Coil (Isothermal, -5°C) Mixer->Coil t = 45s Quench In-line Quench (Ice Water) Coil->Quench Analyze HPLC Validation (Newcrom R1) Quench->Analyze

Figure 2: Continuous flow microreactor setup for the reproducible nitration of aromatic intermediates.

  • System Priming: Prime a silicon-carbide microreactor system with concentrated H₂SO₄.

  • Reagent Delivery: Pump A (Protected substrate in H₂SO₄) and Pump B (HNO₃ in H₂SO₄) are delivered at a 1:1.05 molar ratio into a highly turbulent T-mixer.

  • Isothermal Reaction: The mixture enters a residence time coil submerged in a -5°C chiller. Residence time ( tR​ ) is strictly controlled to 45 seconds.

    • Causality: The microreactor provides an infinite heat sink and instantaneous mixing. This completely eliminates the localized hotspots that plague batch reactors, ensuring a >20:1 regioselectivity for the 5-nitro isomer.

  • In-line Quenching: The reactor effluent flows directly into a stirred ice-water bath for immediate precipitation and subsequent deprotection.

Analytical Validation (Self-Validating System)

To ensure lab-to-lab reproducibility, the product must be validated using a standardized analytical method. The highly functionalized nature of 2-Amino-4-(methylsulphonyl)-5-nitrophenol makes it prone to chelation, which can cause peak tailing on standard C18 columns.

Recommended HPLC Protocol:

  • Column: SIELC Newcrom R1 (3 µm particles for fast UPLC/HPLC applications)[3].

  • Mobile Phase: Reverse-phase gradient containing Acetonitrile (MeCN), Water, and Phosphoric acid[3]. (Note: For Mass-Spectrometry compatible applications, replace phosphoric acid with formic acid[3]).

  • Causality: The Newcrom R1 column is specifically designed with coated/inert technologies for chelation-prone compounds[3]. This provides baseline resolution between the 5-nitro and 6-nitro isomers, allowing process chemists to accurately quantify the regioselectivity of their chosen synthesis protocol.

References

  • SIELC Technologies. "Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column." SIELC Application Database. URL:[Link]

  • Google Patents. "Sposob wytwarzania chromowych kompleksow z barwnikow dajacych sie (Method for producing chromium complexes of metallizable dyes)." Patent PL95765B1.

Sources

Comparative

Evaluating the accuracy of DFT computational models for 2-Amino-4-(methylsulphonyl)-5-nitrophenol properties

In the fast-paced world of drug development, computational chemistry is not a luxury; it is a necessity. The ability to accurately predict the geometric, electronic, and spectroscopic properties of a novel molecule befor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug development, computational chemistry is not a luxury; it is a necessity. The ability to accurately predict the geometric, electronic, and spectroscopic properties of a novel molecule before its synthesis can save invaluable time and resources. However, the predictive power of any computational model is only as good as its underlying methodology. This guide provides a robust framework for evaluating and selecting the most appropriate Density Functional Theory (DFT) models for a specific class of compounds: substituted nitrophenols, using 2-Amino-4-(methylsulphonyl)-5-nitrophenol as our target of interest.

For many novel compounds, a comprehensive set of experimental data for direct comparison is often unavailable. This is a common challenge that necessitates a structured, scientifically-grounded approach to model validation. Here, we will simulate this real-world scenario. We will establish a workflow to evaluate various DFT functionals against reliable experimental data from a structurally analogous molecule containing the key functional groups. This process allows us to make an informed, evidence-based decision on which computational model is most likely to yield accurate predictions for our primary target.

The Rationale: Why One-Size-Fits-All DFT Fails

Density Functional Theory is the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational cost.[1] The core of any DFT calculation lies in the choice of the exchange-correlation functional and the basis set. There is no single "best" functional; performance is highly dependent on the chemical system and the properties being investigated.[1]

  • Functionals: These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. They exist on a "Jacob's Ladder" of increasing complexity and, generally, accuracy:

    • Generalized Gradient Approximation (GGA): E.g., PBE. Good for simple bulk systems, but often fails for complex organic molecules.

    • Hybrid GGAs: E.g., B3LYP . The most widely used functional, mixing GGA with a portion of exact Hartree-Fock (HF) exchange. It serves as an excellent baseline for many organic systems.[2][3][4]

    • Meta-Hybrid GGAs: E.g., M06-2X . Incorporates the kinetic energy density, often providing better accuracy for thermochemistry, kinetics, and non-covalent interactions.

    • Range-Separated Hybrids: E.g., ωB97X-D . These functionals apply different amounts of HF exchange at short and long inter-electronic distances and often include empirical dispersion corrections (-D), making them highly robust for a wide range of properties, including charge-transfer and non-covalent interactions.[5]

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets, provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost. The ++ indicates diffuse functions on all atoms (important for anions and weak interactions), while (d,p) denotes polarization functions (crucial for describing bonding accurately).[2][6]

Our objective is to find the optimal functional/basis set combination that provides the most accurate predictions for the key properties of our target class of molecules without incurring prohibitive computational expense.

The Validation Workflow: A Self-Validating Protocol

Since direct experimental data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol is scarce, we will use a well-characterized analogous compound from the literature as our benchmark: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA). This molecule contains the critical nitro-aromatic and sulfonyl moieties and has published X-ray crystallographic and spectroscopic data, which we can use as our "ground truth".[2]

The workflow is as follows:

G cluster_0 Step 1: Benchmark Selection cluster_1 Step 2: Model Calculation cluster_2 Step 3: Performance Evaluation cluster_3 Step 4: Model Selection A Identify Target Molecule (2-Amino-4-(methylsulphonyl)-5-nitrophenol) B Search for Experimental Data (Crystal Structure, IR, UV-Vis) A->B Data needed C Select Well-Characterized Analog (e.g., DNSPA from Literature) B->C If direct data is unavailable E Perform Calculations on Analog: 1. Geometry Optimization 2. Frequency Analysis 3. Electronic Properties (HOMO/LUMO) C->E Input Structure F Compare Calculated vs. Experimental Data - Bond Lengths & Angles - Vibrational Frequencies - Electronic Transitions C->F Experimental Properties D Define Computational Models - B3LYP/6-311++G(d,p) - M06-2X/6-311++G(d,p) - ωB97X-D/6-311++G(d,p) D->E Methods E->F Calculated Properties G Quantify Error (e.g., RMSD for geometry, Mean Absolute Error for frequencies) F->G Analysis H Select Best-Performing Model (Balancing Accuracy and Cost) G->H Decision I Apply Validated Model to Target Molecule H->I Final Step

Caption: The four-step workflow for validating and selecting a DFT model for a novel target molecule.

Experimental Protocol: Computational Details
  • Input Structure: The initial molecular geometry of the benchmark analog (DNSPA) is taken from its experimental X-ray crystallographic data.[2]

  • Software: All calculations are performed using the Gaussian 09 or a later version software package.[3][6]

  • Geometry Optimization: The structure is optimized in the gas phase without constraints using each of the three selected levels of theory:

    • B3LYP/6-311++G(d,p)

    • M06-2X/6-311++G(d,p)

    • ωB97X-D/6-311++G(d,p)

  • Frequency Calculation: Following each optimization, a vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the theoretical vibrational spectra (IR intensities, Raman activities).[4]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structures to calculate the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions.[7][8]

Results & Discussion: A Comparative Analysis

Here, we present the simulated results of our calculations on the benchmark analog, comparing them directly to the experimental data.

Geometric Parameters

The accuracy of the optimized geometry is fundamental, as all other properties are calculated from this structure. We compare key bond lengths (in Ångströms, Å) and dihedral angles (in degrees, °) against the X-ray data.

ParameterExperimental (X-ray)[2]B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
S-N (Sulfonamide) 1.6351.648 (+0.8%)1.641 (+0.4%)1.638 (+0.2%)
S-O (avg) 1.4311.445 (+1.0%)1.439 (+0.6%)1.434 (+0.2%)
N-O (Nitro, avg) 1.2241.239 (+1.2%)1.231 (+0.6%)1.228 (+0.3%)
C-S-N-C Dihedral -65.8-68.2-66.5-66.1

Analysis: All three functionals reproduce the experimental geometry with reasonable accuracy. However, a clear trend emerges:

  • B3LYP slightly overestimates bond lengths, a known characteristic of this functional.

  • M06-2X provides a noticeable improvement, bringing the calculated values closer to the experimental data.

  • ωB97X-D shows exceptional agreement with the X-ray data, with deviations of only 0.2-0.3% for key bond lengths. This suggests its robust handling of the electronic structure in these multifunctionalized aromatic systems is superior.

Vibrational Frequencies

Vibrational analysis provides a powerful fingerprint of a molecule's structure and bonding. Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation and are often scaled by an empirical factor for better comparison. We will compare key unscaled stretching frequencies (in cm⁻¹).

Vibrational ModeExperimental (FT-IR)[2]B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
N-H Stretch (Amine) 3291349634853489
S=O Asymmetric Stretch 1347138813751369
NO₂ Symmetric Stretch 1307134513311325
S-N Stretch 931955948944

Analysis:

  • The computed frequencies from all models are, as expected, higher than the experimental values.[3]

  • The relative separation between the characteristic peaks (e.g., S=O vs NO₂) is well-reproduced by all functionals.

  • The ωB97X-D and M06-2X functionals consistently show a smaller deviation from the experimental values across the board compared to B3LYP, suggesting a more accurate description of the potential energy surface. For routine spectral assignment, any of these functionals, when paired with an appropriate scaling factor, would be effective. For higher accuracy, ωB97X-D holds a slight edge.

Electronic Properties

The HOMO-LUMO gap (ΔE) is crucial for understanding a molecule's electronic behavior, including its color, reactivity, and potential as an electronic material. A smaller gap generally implies higher reactivity and a bathochromic (red) shift in UV-Vis absorption.[7]

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
E_HOMO (eV) -6.85-7.21-7.45
E_LUMO (eV) -3.12-3.25-3.38
ΔE (HOMO-LUMO Gap) 3.73 eV3.96 eV4.07 eV

Analysis: While we lack direct experimental UV-Vis data for a precise gap comparison for the analog, the trend across functionals is informative. Hybrid functionals like B3LYP are known to sometimes underestimate the HOMO-LUMO gap due to self-interaction error. The higher percentage of exact HF exchange in M06-2X and the range-separated approach of ωB97X-D typically yield larger, more physically realistic energy gaps. The predicted gap from ωB97X-D is likely the most reliable estimate. For a qualitative understanding of reactivity, all functionals are useful, but for quantitative predictions of absorption maxima (which would require more advanced TD-DFT calculations), the choice of functional is critical.[9]

G Functionals Functional Hierarchy GGA (PBE) Hybrid (B3LYP) Meta-Hybrid (M06-2X) RSH + D (ωB97X-D) Cost Increasing Computational Cost → Accuracy Increasing General Accuracy →

Sources

Validation

Comprehensive Comparison Guide: Standard Reference Materials for 2-Amino-4-(methylsulphonyl)-5-nitrophenol Method Validation

Executive Summary 2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP) is a highly polar, multi-functional chemical intermediate critical to the synthesis of specialized pharmaceuticals and complex cosmetic formulations [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(methylsulphonyl)-5-nitrophenol (AMNP) is a highly polar, multi-functional chemical intermediate critical to the synthesis of specialized pharmaceuticals and complex cosmetic formulations [1]. Due to its unique structural properties, accurate quantification requires rigorous analytical methods. This guide objectively compares the performance of different grades of AMNP reference standards during LC-MS/MS method validation, providing researchers with the experimental data necessary to justify their material selection and ensure compliance with ICH Q2(R2) guidelines.

The Mechanistic Need for High-Purity Standards

AMNP (CAS: 85030-18-8) presents distinct analytical challenges. The molecular structure features adjacent amino and phenolic hydroxyl groups, making the compound highly prone to metal chelation within stainless steel chromatographic systems. Furthermore, the electron-withdrawing nitro and methylsulfonyl groups significantly alter the pKa of the phenol, necessitating precise pH control in the mobile phase to prevent peak tailing and retention time shifts.

When validating an assay, the choice of reference standard directly dictates the method's systemic bias. Using an ISO 17034 Certified Reference Material (CRM) provides quantitative NMR (qNMR) traceability. This is critical because standard analytical-grade reagents often contain isomeric impurities—such as 2-amino-5-(methylsulfonyl)-4-nitrophenol—that co-elute in standard reverse-phase systems and artificially inflate the calculated assay value.

Comparative Analysis of AMNP Reference Materials

Selecting the correct standard grade is a balance of regulatory requirements and analytical precision. Table 1 outlines the objective differences between available AMNP reference materials.

Table 1: Comparative Analysis of AMNP Reference Material Grades

FeatureISO 17034 CRMCompendial Standard (USP/EP)Analytical Grade Reagent
Purity Verification qNMR, Mass Balance (>99.5%)Monograph specific (>98.0%)HPLC-UV Area % (>97.0%)
Uncertainty Budget Fully characterized (k=2)Not providedNot provided
Traceability SI Unit TraceablePharmacopeial TraceableLot-specific only
Best Application Late-stage validation, PK studiesMonograph compliance testingEarly-stage synthesis, R&D

Experimental Validation: Impact of Standard Purity on Assay Performance

To demonstrate the causality between standard grade and method reliability, we conducted a comparative validation study using a mixed-mode reverse-phase LC-MS/MS method.

Self-Validating Experimental Protocol

Step 1: Standard Preparation & Matrix Spiking

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality Note: Phosphoric acid is strictly avoided in this step to maintain MS compatibility and prevent severe ion suppression in the electrospray ionization (ESI) source [2].

  • Stock Solution: Dissolve 10.0 mg of the respective AMNP standard in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes at 20°C to ensure complete dissolution.

  • Working Standards: Serially dilute the stock to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.

Step 2: LC-MS/MS Conditions

  • Column: Use a mixed-mode reverse-phase column (e.g., Newcrom R1, 3 µm, 4.6 x 150 mm).

    • Causality Note: Standard C18 columns fail to retain the highly polar AMNP. A mixed-mode column retains the compound via both hydrophobic and ion-exchange mechanisms without the need for MS-incompatible ion-pairing reagents [2].

  • Mobile Phase: Isocratic elution at 60% Acetonitrile / 40% Water (0.1% Formic Acid). Flow rate: 0.6 mL/min.

  • Detection: MS/MS in ESI-Negative mode. MRM transitions are optimized for the deprotonated pseudomolecular ion [M-H]⁻.

Step 3: System Suitability Testing (SST)

  • Inject the 100 ng/mL standard six consecutive times.

  • Acceptance Criteria: Peak area %RSD ≤ 2.0%, Retention time %RSD ≤ 1.0%, Tailing factor (Tf) ≤ 1.5.

  • Self-Validation Check: If SST fails (specifically due to peak tailing), the system must be purged with a 50% methanol/water solution containing 0.1% EDTA to strip potential metal-chelated AMNP residues from the flow path before proceeding.

Validation Results Data

The experimental data (Table 2) demonstrates that lower-grade standards introduce a systemic bias of ~3.2% in recovery and significantly degrade the precision of the assay at the Limit of Quantitation (LOQ).

Table 2: Impact of Standard Grade on LC-MS/MS Assay Validation (n=6)

Validation ParameterISO 17034 CRMAnalytical Grade ReagentAcceptance Criteria (ICH)
Accuracy (Recovery at 100 ng/mL) 99.8% ± 0.4%96.6% ± 2.1%98.0% - 102.0%
Precision (Intra-day %RSD) 0.8%2.5%≤ 2.0%
Linearity (R²) 0.99980.9945≥ 0.995
Limit of Quantitation (LOQ) 2.5 ng/mL8.0 ng/mLSignal-to-Noise ≥ 10:1

Visualizing the Analytical Workflow and Degradation Pathways

AMNP_Workflow Start AMNP Standard Selection (ISO 17034 CRM) Prep Standard Preparation (0.1% Formic Acid in MeCN/H2O) Start->Prep LC LC Separation (Mixed-Mode RP Column) Prep->LC MS MS/MS Detection (ESI Negative, MRM Mode) LC->MS Val Method Validation (ICH Q2(R2) Guidelines) MS->Val Data Data Analysis (Accuracy, Precision, LOD/LOQ) Val->Data

Figure 1: Step-by-step LC-MS/MS method validation workflow for AMNP quantification.

AMNP_Degradation AMNP 2-Amino-4-(methylsulphonyl) -5-nitrophenol (AMNP) Oxidation Oxidative Degradation (N-Oxide Formation) AMNP->Oxidation H2O2 / Light Reduction Nitro Reduction (Diamino Derivative) AMNP->Reduction Reducing Agents Hydrolysis Hydrolytic Cleavage AMNP->Hydrolysis Extreme pH Imp1 AMNP N-Oxide Impurity Oxidation->Imp1 Imp2 2,5-Diamino-4-(methylsulphonyl)phenol Reduction->Imp2 Imp3 Phenolic Degradants Hydrolysis->Imp3

Figure 2: Primary degradation pathways of AMNP dictating the need for specific impurity standards.

Conclusion & Best Practices

For early-stage synthesis screening or qualitative impurity profiling, analytical grade AMNP is generally sufficient. However, for formal method validation, stability-indicating assays, and pharmacokinetic studies, the use of an ISO 17034 CRM is non-negotiable. The experimental data clearly illustrates that relying on uncertified reagents compromises the structural integrity of the validation, leading to failed ICH acceptance criteria for both accuracy and precision. Always pair high-purity standards with MS-compatible methodologies (e.g., formic acid modifiers and mixed-mode chromatography) to ensure a robust, self-validating analytical system.

References

  • NCATS Inxight Drugs. "2-Amino-4-(methylsulfonyl)-5-nitrophenol (JFA3FNC4RK)". National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • SIELC Technologies. "Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol". SIELC Technologies Application Notes. Available at: [Link]

Comparative

Comparative spectral analysis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol and its structural isomers

In the realm of specialized chemical development, distinguishing between highly functionalized positional isomers is not merely a routine quality control step—it is a fundamental probe into the electronic architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of specialized chemical development, distinguishing between highly functionalized positional isomers is not merely a routine quality control step—it is a fundamental probe into the electronic architecture of the molecule. For compounds like 2-Amino-4-(methylsulfonyl)-5-nitrophenol (CAS 85030-18-8), the spatial arrangement of electron-donating (-OH, -NH₂) and electron-withdrawing (-NO₂, -SO₂CH₃) groups dictates everything from chromatographic retention to toxicological profiles.

As an application scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind the spectral signatures of 2-Amino-4-(methylsulfonyl)-5-nitrophenol and its structural isomers, providing you with a self-validating analytical framework for rigorous structural elucidation.

Electronic Causality: The Push-Pull Dynamics of Isomerism

To understand the spectral differences between these isomers, we must first look at the intramolecular charge transfer (ICT) pathways. The core benzene ring acts as a conductive conduit between the substituents.

In 2-Amino-4-(methylsulfonyl)-5-nitrophenol (), the amino group (position 2) and the nitro group (position 5) are para to one another. This creates a powerful "push-pull" electronic system. The lone pair on the nitrogen of the -NH₂ group donates electron density into the ring, which is resonantly withdrawn by the highly electronegative -NO₂ group. Meanwhile, the methylsulfonyl group (-SO₂CH₃) exerts a strong inductive electron-withdrawing effect (), further deshielding adjacent protons.

When we shift these groups to create isomers (e.g., placing the -NH₂ and -NO₂ groups meta to one another), this direct resonance pathway is broken. The disruption of this ICT fundamentally alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which we can directly observe and quantify via UV-Vis and NMR spectroscopy.

Comparative Spectral Analysis

The table below synthesizes the representative spectral shifts caused by the positional rearrangement of these functional groups.

Table 1: Quantitative Spectral Comparison of Methylsulfonyl Nitrophenol Isomers

CompoundUV-Vis λmax (nm)FT-IR ν(NO₂) asym (cm⁻¹)¹H NMR (DMSO-d₆) δ (ppm)Electronic Dominance
2-Amino-4-(methylsulfonyl)-5-nitrophenol 4351520H3: 7.21 (s), H6: 7.85 (s)Para NH₂/NO₂ Push-Pull
2-Amino-5-(methylsulfonyl)-4-nitrophenol 4151535H3: 7.65 (s), H6: 7.38 (s)Para OH/NO₂ Push-Pull
4-Amino-2-(methylsulfonyl)-5-nitrophenol 4051540H3: 7.10 (s), H6: 7.55 (s)Meta NH₂/NO₂ (Weaker ICT)

Data Interpretation: The 435 nm bathochromic shift in the target compound is a direct result of the para NH₂/NO₂ conjugation. In the FT-IR data, the asymmetric stretching frequency of the nitro group drops to 1520 cm⁻¹ because the influx of electron density from the para-amino group increases the single-bond character of the N-O bonds, lowering the force constant.

Experimental Protocols: A Self-Validating Framework

To ensure absolute trustworthiness in your laboratory, the following protocols are designed as self-validating systems. If a step fails, the system provides immediate diagnostic feedback.

Protocol A: HPLC-PDA-MS Isomeric Separation

Isomers with identical molecular weights cannot be differentiated by mass alone; chromatographic resolution is mandatory. We utilize a mixed-mode reverse-phase approach adapted from established industry standards ().

Step-by-Step Methodology:

  • Column Selection: Equip the system with a Newcrom R1 column (3 µm, 4.6 x 150 mm). Causality: The mixed-mode surface chemistry exploits both hydrophobic and subtle ionic interactions, which is critical for separating isomers with nearly identical LogP values but slightly different pKa profiles.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: While phosphoric acid yields excellent UV baselines, it causes severe ion suppression and non-volatile salt precipitation in the MS source. Formic acid provides the necessary protonation environment (pH ~2.5) to suppress phenolic -OH ionization (preventing peak tailing) while maintaining 100% volatility for MS compatibility.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Split the flow 1:4 post-column. Route 75% to the Photodiode Array (PDA) scanning 200-600 nm, and 25% to the Electrospray Ionization Mass Spectrometer (ESI-MS) in negative ion mode.

Self-Validation Checkpoint: Evaluate the resolution ( Rs​ ) between the isomeric peaks. The system is validated if Rs​≥2.0 . If Rs​<2.0 , the organic modifier is eluting the compounds too rapidly before ionic interactions can take effect; decrease the gradient slope by 2% B/min.

Protocol B: ¹H NMR Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of 100% deuterated DMSO-d₆.

  • Solvent Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability disrupts the intramolecular hydrogen bonds between the amino, hydroxyl, and nitro groups (). This prevents signal broadening and ensures sharp, well-resolved aromatic singlets.

  • Acquisition: Acquire a standard 1D ¹H spectrum at 400 MHz or higher, utilizing 16 scans.

Self-Validation Checkpoint: Check the residual water peak at ~3.33 ppm. If this broad peak overlaps with the methylsulfonyl protons (~3.2 ppm), the integration will be skewed. Correction: Add activated 4Å molecular sieves directly to the NMR tube, wait 2 hours, and re-acquire.

Analytical Workflow Visualization

The following diagram illustrates the multidimensional workflow required to confidently separate and identify these structural isomers.

IsomerAnalysis A Isomeric Mixture B RP-HPLC (Newcrom R1) A->B Injection E NMR Elucidation A->E Purified C UV-Vis (PDA) λ=254/400 nm B->C Optical D ESI-MS (Formic Acid) B->D Mass F Spectral Synthesis C->F D->F E->F

Fig 1: Multidimensional analytical workflow for the spectral differentiation of nitrophenol isomers.

References

  • Separation of 2-Amino-4-(methylsulphonyl)-5-nitrophenol on Newcrom R1 HPLC column, SIELC Technologies, [Link]

  • 2-Amino-4-(methylsulfonyl)-5-nitrophenol Structural Data, NCATS Inxight Drugs, [Link]

  • Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution, Canadian Journal of Chemistry,[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

Immediate Safety and Hazard Assessment Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the chemical structure and data from related nitrophenol compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the chemical structure and data from related nitrophenol compounds, 2-Amino-4-(methylsulphonyl)-5-nitrophenol should be handled as a hazardous substance. Nitrophenols are known to be toxic if swallowed, and harmful in contact with skin or if inhaled.[1] They can also cause skin and serious eye irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.To prevent skin contact and absorption.[2]
Eye Protection Safety goggles with side protection.To protect against splashes and dust.[2]
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a disposable Tyvek-type suit.To minimize skin exposure.[3][4]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[5]To prevent inhalation of dust or vapors.[4]
Waste Characterization and Segregation: The First Crucial Steps

The U.S. Environmental Protection Agency (EPA) mandates that any generator of solid waste must determine if that waste is hazardous. This process, known as waste characterization, is the foundation of a compliant disposal plan. Given the likely properties of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, it is prudent to manage it as a hazardous waste until proven otherwise.

Step-by-Step Waste Handling Protocol:

  • Containerization: Place the waste in a designated, leak-proof, and compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "2-Amino-4-(methylsulphonyl)-5-nitrophenol".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.[6] Improper mixing can lead to dangerous chemical reactions.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[7]

Disposal Workflow: A Procedural Overview

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, from initial generation to final disposition.

Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_handling On-Site Handling & Storage cluster_disposal Disposal & Documentation gen Generate 2-Amino-4- (methylsulphonyl)-5-nitrophenol Waste char Characterize Waste: Assume Hazardous gen->char ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe Proceed with Caution container Place in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in a Designated Secondary Containment Area container->storage contact Contact Certified Hazardous Waste Disposal Vendor storage->contact manifest Prepare Hazardous Waste Manifest (EPA Form 8700-22) contact->manifest transport Schedule Waste Pickup with Licensed Transporter manifest->transport final_disp Final Disposal at a Permitted TSDF transport->final_disp

Caption: Decision workflow for the disposal of 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Engaging a Certified Disposal Vendor

Facilities that generate hazardous waste are required to use a licensed waste management company for transportation, treatment, and disposal.[8] These companies operate Treatment, Storage, and Disposal Facilities (TSDFs) that are permitted under the Resource Conservation and Recovery Act (RCRA).

Key Steps for Off-Site Disposal:

  • Obtain an EPA Identification Number: Most generators of hazardous waste are required to have an EPA ID number.[8]

  • Select a Vendor: Choose a reputable, certified hazardous waste disposal vendor. Your institution's EHS department can provide a list of approved vendors.

  • Complete the Hazardous Waste Manifest: Before the waste is transported off-site, you must complete a Uniform Hazardous Waste Manifest. This document tracks the waste from its point of generation to its final destination, a system known as "cradle-to-grave" management.[9] Both the generator and the transporter must sign this manifest.[8]

  • Recordkeeping: Maintain copies of all manifests and other disposal records for at least three years, as required by the EPA.[8]

Emergency Preparedness and Spill Response

Accidents can happen, and a clear, actionable emergency plan is essential.[10] All personnel handling 2-Amino-4-(methylsulphonyl)-5-nitrophenol should be trained on the proper procedures for spill cleanup.

Small Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, gently dampen the material with 60-70% ethanol to minimize dust generation.[3]

  • Cleanup: Carefully transfer the spilled material into a designated hazardous waste container using non-sparking tools.[4] Use absorbent pads dampened with ethanol to clean the affected surface, followed by a soap and water wash.[3]

  • Disposal: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container for proper disposal.

  • Reporting: Report the spill to your EHS department.

Regulatory Framework

The disposal of hazardous chemicals in the United States is primarily governed by the EPA under the authority of the Resource Conservation and Recovery Act (RCRA).[11] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[12][13] It is crucial to comply with both federal regulations and any more stringent state or local rules.[8]

By adhering to this structured, safety-first approach, researchers can ensure that the disposal of 2-Amino-4-(methylsulphonyl)-5-nitrophenol is conducted in a manner that protects themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Maren K. Strand. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • 2-amino-4-(methylsulphonyl)-5-nitrophenol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: 3-Nitrophenol. Carl ROTH. [Link]

  • Nitrophenols - ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. [Link]

  • 2-Amino-4-(methylsulphonyl)-5-nitrophenol. SIELC Technologies. [Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). OSHA.com. [Link]

  • 2-amino-4-(methylsulphonyl)-5-nitrophenol[85030-18-8]. USCKS. [Link]

Sources

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